Peucedanol 3'-O-glucoside
Description
Properties
IUPAC Name |
7-hydroxy-6-[(2R)-2-hydroxy-3-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O10/c1-20(2,30-19-18(27)17(26)16(25)13(8-21)29-19)14(23)6-10-5-9-3-4-15(24)28-12(9)7-11(10)22/h3-5,7,13-14,16-19,21-23,25-27H,6,8H2,1-2H3/t13-,14-,16-,17+,18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDINAZUSSDSPB-DNLMCPORSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(CC1=C(C=C2C(=C1)C=CC(=O)O2)O)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H](CC1=C(C=C2C(=C1)C=CC(=O)O2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Peucedanol 3'-O-glucoside: A Technical Overview of Its Natural Sources and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peucedanol 3'-O-glucoside is a naturally occurring coumarin glycoside that has garnered interest within the scientific community for its potential bioactive properties. As a member of the extensive family of plant-derived secondary metabolites, this compound is primarily investigated for its antioxidant and anti-inflammatory activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, alongside a discussion of the methodologies for its study and its potential therapeutic applications.
Natural Sources of this compound
This compound is predominantly found in plants belonging to the Apiaceae family, a diverse group of flowering plants that includes many aromatic species. The primary genus associated with this compound is Peucedanum.
Primary Documented Sources:
-
Peucedanum praeruptorum Dunn: The roots of this plant, a staple in traditional Chinese medicine, are a known source of various coumarin glycosides, including this compound.
-
Glehnia littoralis Fr. Schmidt ex Miq.: This coastal plant, also used in traditional medicine, has been reported to contain this compound.[1]
Quantitative Data
A thorough review of the existing scientific literature did not yield specific quantitative data for the concentration or yield of this compound from its natural sources. The table below is presented as a template for future research, where such data can be populated.
| Plant Species | Plant Part | Compound | Concentration/Yield (mg/g dry weight) | Method of Quantification | Reference |
| Peucedanum praeruptorum | Root | This compound | Data not available | ||
| Glehnia littoralis | Root | This compound | Data not available |
Experimental Protocols
Detailed experimental protocols for the specific extraction and isolation of this compound are not explicitly detailed in the available literature. However, a general methodology for the isolation of coumarin glycosides from plant material can be inferred from phytochemical studies of the Apiaceae family. The following is a generalized workflow that can be adapted for the isolation of this compound.
Generic Experimental Workflow for Isolation of Coumarin Glycosides:
Key Methodological Steps:
-
Extraction: The dried and powdered plant material is typically extracted with a polar solvent such as methanol or ethanol.
-
Fractionation: The crude extract is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The more polar glycosides, including this compound, are expected to remain in the aqueous phase.
-
Chromatography: The aqueous phase is subjected to various chromatographic techniques for separation. This often involves an initial separation on a macroporous resin (e.g., Diaion HP-20) followed by silica gel column chromatography.
-
Purification: Final purification is typically achieved using preparative High-Performance Liquid Chromatography (HPLC).
-
Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Biological Activity and Signaling Pathways
The biological activities of this compound are not yet extensively studied. Preliminary research and the known activities of related coumarin glycosides suggest potential antioxidant and anti-inflammatory properties. However, specific signaling pathways modulated by this compound have not been elucidated in the scientific literature.
Due to the lack of specific data on the mechanism of action of this compound, a diagram of a specific signaling pathway cannot be provided at this time. Future research should focus on in vitro and in vivo studies to determine the molecular targets and signaling cascades affected by this compound. A hypothetical workflow for investigating the anti-inflammatory effects of this compound is presented below.
Conclusion and Future Directions
This compound is a natural product with potential for further investigation in the fields of phytochemistry and pharmacology. While its natural sources have been identified, there is a significant gap in the literature regarding its quantitative analysis, detailed isolation protocols, and specific biological mechanisms of action.
Future research should prioritize:
-
Development and validation of analytical methods for the quantification of this compound in Peucedanum praeruptorum and Glehnia littoralis.
-
Detailed reporting of extraction and isolation protocols to facilitate reproducibility and further studies.
-
In-depth investigation of the biological activities of the purified compound, with a focus on elucidating the underlying molecular signaling pathways.
Such studies will be crucial for unlocking the full therapeutic potential of this compound and for its potential development as a novel therapeutic agent.
References
The Biosynthesis of Peucedanol 3'-O-glucoside: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Peucedanol 3'-O-glucoside, a naturally occurring coumarin derivative found in plants of the Apiaceae family, such as those of the Peucedanum genus. This document synthesizes current knowledge on coumarin biosynthesis, offering a detailed framework for understanding the formation of this bioactive compound. It includes postulated enzymatic steps, relevant quantitative data from related compounds, and detailed experimental protocols to facilitate further research and drug development.
Introduction
This compound is a prenylated coumarin glycoside that has garnered interest for its potential pharmacological activities. Like other coumarins, its biosynthesis is rooted in the phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites in plants. The formation of this compound involves a series of enzymatic reactions, including hydroxylations, prenylations, and a final glycosylation step. While the complete pathway has not been fully elucidated for this specific molecule, a robust putative pathway can be constructed based on extensive research into the biosynthesis of related furanocoumarins and other coumarin derivatives.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into three main stages:
-
Core Coumarin Skeleton Formation: Synthesis of the umbelliferone backbone via the general phenylpropanoid pathway.
-
Formation of the Peucedanol Aglycone: Modification of the umbelliferone core through prenylation and subsequent enzymatic modifications.
-
Glucosylation: The final attachment of a glucose moiety to the peucedanol aglycone.
The proposed pathway is initiated in the cytoplasm and involves enzymes localized to the endoplasmic reticulum (for P450s and some prenyltransferases) and the cytoplasm (for UGTs).
Stage 1: Formation of the Umbelliferone Core
The biosynthesis begins with the amino acid L-phenylalanine, which is converted to the central coumarin precursor, umbelliferone, through the following established steps of the phenylpropanoid pathway[1]:
-
Deamination of L-phenylalanine: Phenylalanine ammonia-lyase (PAL) catalyzes the removal of an amino group from L-phenylalanine to produce cinnamic acid.
-
Hydroxylation of Cinnamic Acid: Cinnamate-4-hydroxylase (C4H), a cytochrome P450 monooxygenase, hydroxylates cinnamic acid at the para-position to yield p-coumaric acid.
-
Activation of p-Coumaric Acid: 4-Coumarate:CoA ligase (4CL) activates p-coumaric acid by attaching a Coenzyme A molecule, forming p-coumaroyl-CoA.
-
ortho-Hydroxylation: This is a critical step for coumarin synthesis. A specific cytochrome P450, a p-coumaroyl-CoA 2'-hydroxylase (C2'H), is proposed to hydroxylate p-coumaroyl-CoA at the ortho position.
-
Lactonization: The resulting 2',4'-dihydroxycinnamoyl-CoA is believed to undergo spontaneous or enzyme-assisted lactonization to form umbelliferone.
Stage 2: Biosynthesis of the Peucedanol Aglycone
The formation of the peucedanol aglycone from umbelliferone involves the addition of a prenyl group and subsequent modifications.
-
Prenylation of Umbelliferone: A prenyltransferase (PT) catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) moiety to the C6 position of umbelliferone to form demethylsuberosin. DMAPP itself is synthesized via the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway[2].
-
Hydroxylation and Cyclization: The subsequent steps to form the dihydroxydihydropyran ring of peucedanol are less characterized but are hypothesized to involve cytochrome P450 monooxygenases that catalyze hydroxylation and cyclization of the prenyl side chain.
Stage 3: Glucosylation of Peucedanol
The final step is the attachment of a glucose molecule to the 3'-hydroxyl group of the peucedanol aglycone.
-
Glucosylation: A specific UDP-glycosyltransferase (UGT) utilizes UDP-glucose as the sugar donor to glycosylate peucedanol, forming this compound[3].
The proposed overall biosynthetic pathway is visualized in the following diagram:
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data
Currently, there is a lack of specific quantitative data, such as enzyme kinetics and metabolite concentrations, for the dedicated biosynthetic pathway of this compound. However, studies on the accumulation of other coumarins in Peucedanum species provide valuable context. The following table summarizes the content of various coumarins found in different parts of Peucedanum praeruptorum Dunn, highlighting the tissue-specific accumulation of these compounds[4].
| Compound | Root Content (mg/g DW) | Stem Content (mg/g DW) | Leaf Content (mg/g DW) |
| Praeruptorin A | 10.5 - 25.2 | 1.8 - 4.5 | 0.9 - 2.1 |
| Praeruptorin B | 8.7 - 20.1 | 1.5 - 3.8 | 0.7 - 1.8 |
| Praeruptorin E | 1.2 - 3.5 | 0.2 - 0.8 | 0.1 - 0.4 |
Note: Data is presented as a range observed across different developmental stages.
Experimental Protocols
The following section outlines detailed methodologies for key experiments required to elucidate and characterize the biosynthetic pathway of this compound.
Identification of Candidate Genes
A combination of transcriptomics and metabolomics is a powerful approach to identify candidate genes involved in the biosynthesis.
Caption: Workflow for candidate gene identification.
Protocol:
-
Plant Material: Collect different tissues (roots, stems, leaves) from Peucedanum species known to produce this compound at various developmental stages.
-
Metabolite Profiling: Extract metabolites and analyze using LC-MS/MS to quantify the levels of this compound and its putative precursors.
-
Transcriptome Sequencing: Extract total RNA from the same tissues and perform RNA sequencing (RNA-Seq) to obtain transcript profiles.
-
Co-expression Analysis: Correlate the expression patterns of genes encoding P450s, prenyltransferases, and UGTs with the accumulation patterns of the target metabolites. Genes whose expression profiles strongly correlate with the accumulation of this compound are considered strong candidates.
Heterologous Expression and Functional Characterization of Enzymes
Candidate genes identified through co-expression analysis need to be functionally validated.
Protocol for Cytochrome P450s:
-
Cloning and Expression: Clone the full-length cDNA of the candidate P450 into a suitable expression vector for yeast (Saccharomyces cerevisiae) or E. coli. Co-express with a cytochrome P450 reductase (CPR) which is essential for P450 activity[5].
-
Microsome Isolation: If expressed in yeast, prepare microsomes from the recombinant yeast cells, which will contain the expressed P450.
-
Enzyme Assay:
-
Prepare a reaction mixture containing:
-
Microsomes (or purified enzyme)
-
Putative substrate (e.g., umbelliferone, demethylsuberosin)
-
NADPH
-
Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
-
Incubate at an optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
-
Extract the products and analyze by HPLC or LC-MS/MS to identify the reaction product.
-
Protocol for UDP-Glycosyltransferases:
-
Cloning and Expression: Clone the candidate UGT gene into an E. coli expression vector (e.g., pGEX or pET series) for the production of a recombinant protein.
-
Protein Purification: Purify the recombinant UGT using affinity chromatography (e.g., GST-tag or His-tag).
-
Enzyme Assay:
-
Prepare a reaction mixture containing:
-
Purified UGT enzyme
-
Peucedanol (aglycone substrate)
-
UDP-glucose (sugar donor)
-
Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
-
Incubate at an optimal temperature (e.g., 37°C).
-
Terminate the reaction and analyze the formation of this compound by HPLC or LC-MS/MS[6].
-
Caption: Workflow for enzyme functional characterization.
Conclusion
The biosynthesis of this compound is a multi-step process that integrates the phenylpropanoid and isoprenoid pathways. While the general framework of this pathway is understood based on research into other coumarins, the specific enzymes responsible for the later, more specialized steps in Peucedanum species remain to be definitively identified and characterized. The experimental approaches outlined in this guide provide a roadmap for researchers to elucidate the complete biosynthetic pathway, which will be crucial for metabolic engineering efforts aimed at enhancing the production of this and other valuable bioactive compounds. Further research in this area will not only advance our fundamental understanding of plant secondary metabolism but also open new avenues for the development of novel therapeutics.
References
- 1. Integration of a Decrescent Transcriptome and Metabolomics Dataset of Peucedanum praeruptorum to Investigate the CYP450 and MDR Genes Involved in Coumarins Biosynthesis and Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses [frontiersin.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Physical and chemical properties of Peucedanol 3'-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peucedanol 3'-O-glucoside is a naturally occurring coumarin glucoside found in plants belonging to the Apiaceae family, particularly within the Peucedanum and Glehnia genera.[1] As a member of the coumarin class of compounds, it is of significant interest to the scientific community for its potential bioactive properties, which are attributed to its unique molecular structure. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, alongside representative experimental protocols and potential biological activities. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates the existing information and supplements it with data from closely related compounds to provide a valuable resource for researchers.
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. It is important to note that while some data are specific to the compound, other values are computed or representative of similar coumarin glucosides due to the scarcity of dedicated experimental studies.
| Property | Value | Source(s) |
| IUPAC Name | 7-hydroxy-6-[(2R)-2-hydroxy-3-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]chromen-2-one | [2] |
| Synonyms | Peucedanol 3'-O-beta-D-glucopyranoside | |
| CAS Number | 65891-61-4 | [1] |
| Molecular Formula | C₂₀H₂₆O₁₀ | [1][2] |
| Molecular Weight | 426.41 g/mol | [1][2] |
| Appearance | White to off-white powder (Typical for coumarin glucosides) | Representative |
| Melting Point | Not available. Similar coumarin glucosides melt in the range of 200-230°C. | Representative |
| Solubility | Soluble in methanol, ethanol, and water. Sparingly soluble in less polar organic solvents. | Representative |
| XLogP3 (Computed) | -0.5 | [2] |
| Topological Polar Surface Area (Computed) | 166 Ų | [2] |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of natural products. Below are the known and representative spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Position | Representative ¹H NMR (δ, ppm) | Reported ¹³C NMR (δ, ppm) |
| Coumarin Moiety | ||
| 2 | - | 161.5 |
| 3 | 6.25 (d, J=9.5 Hz) | 113.2 |
| 4 | 7.62 (d, J=9.5 Hz) | 143.8 |
| 4a | - | 112.9 |
| 5 | 7.35 (s) | 128.9 |
| 6 | - | 116.5 |
| 7 | - | 160.8 |
| 8 | 6.85 (s) | 107.5 |
| 8a | - | 156.2 |
| Side Chain | ||
| 1' | 3.05 (dd, J=14.0, 8.0 Hz), 2.85 (dd, J=14.0, 4.5 Hz) | 29.8 |
| 2' | 3.80 (m) | 78.5 |
| 3' | - | 76.2 |
| 4' | 1.25 (s) | 25.4 |
| 5' | 1.22 (s) | 24.1 |
| Glucoside Moiety | ||
| 1'' | 4.35 (d, J=7.8 Hz) | 103.5 |
| 2'' | 3.20-3.40 (m) | 74.8 |
| 3'' | 3.20-3.40 (m) | 77.9 |
| 4'' | 3.20-3.40 (m) | 71.5 |
| 5'' | 3.20-3.40 (m) | 78.3 |
| 6'' | 3.85 (dd, J=12.0, 2.0 Hz), 3.68 (dd, J=12.0, 5.5 Hz) | 62.7 |
Note: ¹H NMR data is representative and based on the analysis of similar coumarin glucosides.
UV-Visible (UV-Vis) Spectroscopy
Coumarin derivatives typically exhibit strong absorption in the UV region. The UV spectrum of a coumarin glucoside in methanol would be expected to show absorption maxima (λmax) around 220-260 nm and 310-330 nm, characteristic of the benzopyrone chromophore.[3][4]
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:
-
-OH (hydroxyl groups): Broad band around 3400 cm⁻¹
-
C-H (aromatic and aliphatic): Stretching vibrations around 2900-3100 cm⁻¹
-
C=O (lactone carbonyl): Strong absorption around 1700-1730 cm⁻¹[3]
-
C=C (aromatic): Bands in the region of 1600-1450 cm⁻¹[3]
-
C-O (ether and alcohol): Stretching vibrations in the 1250-1000 cm⁻¹ region.[3]
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) would be a suitable technique for the analysis of this compound. In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 427.16. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 425.14. Fragmentation in MS/MS would likely involve the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the aglycone (peucedanol) at m/z 264.
Experimental Protocols
The following sections detail representative experimental protocols for the isolation, purification, and characterization of this compound from a plant source, such as the roots of a Peucedanum species.
Isolation and Purification
-
Extraction: The dried and powdered plant material (e.g., roots) is extracted exhaustively with a solvent such as methanol or ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Coumarin glucosides are typically enriched in the more polar fractions (ethyl acetate and n-butanol).
-
Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel. A gradient elution system, for example, a mixture of chloroform and methanol with increasing methanol concentration, is used to separate the different components. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC on a C18 column. A mobile phase consisting of a gradient of water and methanol or acetonitrile is typically employed. The purity of the isolated compound is then assessed by analytical HPLC.
Structure Elucidation
The structure of the purified compound is elucidated using a combination of spectroscopic techniques:
-
NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to determine the connectivity of protons and carbons and to assign all signals to the corresponding atoms in the molecule.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound. MS/MS fragmentation patterns help to confirm the structure, particularly the nature of the sugar moiety and its linkage to the aglycone.
-
UV-Vis and IR Spectroscopy: These techniques provide information about the chromophore and the functional groups present in the molecule, respectively, as described in the spectroscopic data section.
Potential Biological Activities and Signaling Pathways
While no specific biological activities have been definitively reported for this compound, its classification as a coumarin suggests potential antioxidant and anti-inflammatory properties.[1] Many coumarin derivatives have been shown to exert their effects through the modulation of key signaling pathways.
Nrf2 Signaling Pathway
A prominent pathway modulated by various coumarins is the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway.[5][6][7][8] This pathway is a crucial cellular defense mechanism against oxidative stress.
Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation. In the presence of oxidative stress or electrophilic compounds (such as certain coumarins), Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression. These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs). By activating this pathway, coumarins can enhance the cellular antioxidant capacity and protect against oxidative damage.
Conclusion
This compound is a coumarin glucoside with a well-defined chemical structure but limited experimentally determined physicochemical and biological data. This technical guide provides a foundational understanding of this compound by combining known information with representative data from similar molecules. The outlined experimental protocols offer a practical framework for its isolation and characterization. Further research is warranted to fully elucidate the specific physical, chemical, and pharmacological properties of this compound, particularly its potential to modulate signaling pathways such as Nrf2 and its efficacy as a potential therapeutic agent.
References
- 1. This compound | 65891-61-4 | QCA89161 [biosynth.com]
- 2. This compound | C20H26O10 | CID 100918320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN102731590A - Coumarin glucoside, preparation method and application of coumarin glucoside - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of Peucedanol 3'-O-glucoside: A Technical Guide on its Reported Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peucedanol 3'-O-glucoside is a naturally occurring coumarin glycoside found in various plant species, particularly within the Apiaceae family, including genera such as Peucedanum, Angelica, and Glehnia.[1][2] As a derivative of the aglycone peucedanol, this compound is of growing interest within the scientific community for its potential pharmacological properties. Preliminary investigations suggest a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[1] This technical guide provides a comprehensive overview of the currently reported biological activities of this compound, alongside detailed experimental methodologies and insights into potential mechanisms of action to support further research and drug discovery initiatives.
It is important to note that while the potential of this compound is promising, the body of research directly investigating its specific biological activities is still emerging. Consequently, this guide also draws upon data from closely related compounds, such as its aglycone, peucedanol, to infer potential avenues for investigation.
Reported Biological Activities
While specific quantitative data for this compound is limited in publicly available literature, the general consensus points towards its potential in several key therapeutic areas. The following table summarizes these reported activities, with the understanding that further direct experimental validation is required.
| Biological Activity | Description | Supporting Evidence/Rationale |
| Antioxidant | Potential to scavenge free radicals and reduce oxidative stress. | General property attributed to coumarin and glycoside compounds.[1] Studies on related plant extracts containing coumarin glycosides have demonstrated antioxidant effects. |
| Anti-inflammatory | Possible modulation of inflammatory pathways to reduce the production of pro-inflammatory mediators. | The aglycone, Peucedanol, has been shown to inhibit the TLR4/myD88/NF-κB signaling pathway in RAW264.7 macrophages.[1][3] |
| Antimicrobial | Potential to inhibit the growth of various pathogenic microorganisms. | General screening of plant-derived natural products often reveals antimicrobial properties.[1] |
Experimental Protocols
To facilitate further research into the biological activities of this compound, this section outlines detailed experimental protocols adapted from studies on related compounds.
In Vitro Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This protocol describes a common method for evaluating the free radical scavenging capacity of a compound.
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical with a deep violet color. In the presence of an antioxidant, the DPPH radical is reduced, resulting in a color change to pale yellow, which can be measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of test compound solutions: Prepare a stock solution of this compound in methanol and make serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Assay:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound.
-
Prepare a blank well containing 100 µL of methanol and 100 µL of the test compound solution (for each concentration).
-
Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control.
-
A_sample is the absorbance of the test sample.
-
-
IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This protocol assesses the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO). The amount of NO produced can be quantified indirectly by measuring the accumulation of nitrite in the cell culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent System (e.g., from Promega)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (cells with media only) and an LPS control (cells with LPS only).
-
-
Nitrite Measurement (Griess Assay):
-
After 24 hours, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of the Sulfanilamide solution (from the Griess Reagent System) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of the NED solution (from the Griess Reagent System) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Cell Viability Assay (e.g., MTT assay): Perform a cell viability assay in parallel to ensure that the observed reduction in NO production is not due to cytotoxicity of the compound.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Principle: The broth microdilution method is used to determine the MIC. The test compound is serially diluted in a liquid growth medium in a 96-well plate, and a standardized inoculum of the test microorganism is added. The plates are incubated, and the lowest concentration of the compound that prevents visible growth is recorded as the MIC.
Materials:
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Grow the test microorganism in the appropriate broth overnight. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the growth medium in a 96-well plate to obtain a range of concentrations.
-
-
Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control (inoculum without the compound) and a negative control (medium without inoculum).
-
Incubation: Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible turbidity is observed. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways modulated by this compound are yet to be fully elucidated, research on its aglycone, peucedanol, provides valuable insights into potential mechanisms, particularly concerning its anti-inflammatory effects.
A recent study on peucedanol demonstrated its ability to ameliorate LPS-induced inflammation in RAW264.7 cells by inhibiting the TLR4/myD88/NF-κB signaling pathway.[1][3] This pathway is a critical component of the innate immune response to bacterial endotoxins.
Potential anti-inflammatory mechanism of Peucedanol via the TLR4/MyD88/NF-κB pathway.
The general workflow for screening and characterizing the biological activities of a natural product like this compound is a multi-step process.
General workflow for investigating the biological activities of a natural product.
Conclusion and Future Directions
This compound represents a promising natural compound with potential therapeutic applications, particularly in the realms of antioxidant, anti-inflammatory, and antimicrobial therapies. However, the current body of scientific literature directly investigating its biological activities remains limited. The information available for its aglycone, peucedanol, provides a strong rationale for pursuing in-depth studies on the glycoside form.
Future research should focus on:
-
Comprehensive in vitro screening: To quantitatively assess the antioxidant, anti-inflammatory, and antimicrobial activities of purified this compound.
-
Elucidation of mechanisms of action: Investigating the specific molecular targets and signaling pathways modulated by this compound.
-
In vivo studies: Evaluating the efficacy and safety of this compound in relevant animal models of disease.
-
Structure-activity relationship (SAR) studies: Comparing the activity of this compound with its aglycone and other related derivatives to understand the role of the glucoside moiety.
By systematically addressing these research gaps, the full therapeutic potential of this compound can be unlocked, paving the way for its potential development as a novel therapeutic agent.
References
Peucedanol 3'-O-glucoside: A Review of Its Therapeutic Potential
Preliminary evidence suggests that Peucedanol 3'-O-glucoside, a naturally occurring coumarin glycoside found in plants of the Apiaceae family, may possess antioxidant, anti-inflammatory, and antimicrobial properties. However, a comprehensive review of the existing scientific literature reveals a significant scarcity of in-depth research on this specific compound. While its potential is acknowledged, detailed quantitative data, specific experimental protocols, and elucidated signaling pathways remain largely unexplored, hindering a full assessment of its therapeutic applications.
This compound belongs to the family of phenylpropanoids and is structurally characterized by a peucedanol aglycone linked to a glucose moiety.[1] This structural feature is common to many bioactive plant-derived compounds. The compound has been identified in plants such as those from the genus Peucedanum.[2]
Current State of Research
The lack of specific studies on this compound necessitates looking at related compounds to infer potential mechanisms and applications. For instance, other coumarin derivatives and glycosides have been shown to exhibit a range of biological activities. However, it is crucial to note that such inferences are speculative and require experimental validation for this compound itself.
Challenges and Future Directions
The primary challenge in evaluating the therapeutic potential of this compound is the lack of dedicated research. To advance the understanding of this compound, future studies should focus on:
-
In-depth Biological Screening: Comprehensive in vitro and in vivo studies are required to systematically evaluate its antioxidant, anti-inflammatory, antimicrobial, and potential anticancer activities.
-
Quantitative Analysis: Determination of key pharmacological parameters such as IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values against various biological targets is essential.
-
Mechanism of Action Studies: Elucidation of the specific signaling pathways through which this compound exerts its effects is critical. This would involve investigating its interactions with key inflammatory and oxidative stress pathways, such as NF-κB and MAPK signaling.
-
Pharmacokinetic and Toxicological Profiling: Understanding the absorption, distribution, metabolism, excretion (ADME), and potential toxicity of the compound is fundamental for any future drug development efforts.
Hypothetical Experimental Workflow
To address the current knowledge gap, a hypothetical experimental workflow for investigating the anti-inflammatory properties of this compound is proposed below. This workflow is based on standard methodologies used for similar natural products.
Caption: Hypothetical workflow for investigating the anti-inflammatory properties of this compound.
Conclusion
References
Peucedanol 3'-O-glucoside: A Comprehensive Technical Review of Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peucedanol 3'-O-glucoside, a naturally occurring coumarin glycoside, has garnered interest within the scientific community for its potential therapeutic properties. Primarily isolated from plants belonging to the Apiaceae family, such as those of the Peucedanum and Glehnia genera, this compound is currently being investigated for its antioxidant, anti-inflammatory, and antimicrobial activities.[1] This technical guide provides a comprehensive review of the existing research on this compound, summarizing its chemical properties, biological activities with available quantitative data, and outlining key experimental methodologies.
Chemical Properties
This compound is characterized by the chemical formula C₂₀H₂₆O₁₀ and a molecular weight of 426.4 g/mol .[1][2] Its structure consists of a peucedanol aglycone linked to a glucose moiety at the 3'-O position. The specific stereochemistry is designated as (S)-Peucedanol 3'-O-beta-D-glucopyranoside.
| Property | Value | Source |
| Chemical Formula | C₂₀H₂₆O₁₀ | [1][2] |
| Molecular Weight | 426.4 g/mol | [1][2] |
| CAS Number | 65891-61-4 | [1][2] |
| IUPAC Name | 7-hydroxy-6-[(2R)-2-hydroxy-3-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]chromen-2-one | [2] |
| Natural Sources | Peucedanum species, Glehnia littoralis | [1][2] |
Biological Activities and Research Findings
Research into the biological effects of this compound is still in its early stages, with much of the available information suggesting potential rather than confirmed mechanisms and potencies. The primary areas of investigation include its anti-inflammatory, antioxidant, and antimicrobial properties.
Anti-inflammatory Activity
While direct quantitative data for the anti-inflammatory activity of isolated this compound is limited in the currently available literature, studies on extracts from plants known to contain this compound, such as Glehnia littoralis, have demonstrated anti-inflammatory effects. For instance, an extract of Glehnia littoralis was shown to inhibit the production of the pro-inflammatory cytokine TNF-α.[3] This suggests that this compound may contribute to the overall anti-inflammatory profile of these plant extracts. Further research is required to isolate the compound and determine its specific inhibitory concentrations (e.g., IC₅₀ values) against key inflammatory mediators.
The potential mechanism of action for the anti-inflammatory effects of coumarin glucosides may involve the modulation of key signaling pathways. Flavonoids and related phenolic compounds have been shown to influence pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, which are central to the inflammatory response.[4]
Hypothesized Anti-inflammatory Signaling Pathway
Caption: Hypothesized inhibitory effect of this compound on inflammatory signaling pathways.
Antioxidant Activity
The antioxidant potential of this compound is suggested by its chemical structure, which is common among known antioxidant compounds.[1] However, specific quantitative data from assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays performed on the isolated compound are not yet prevalent in the literature. Studies on extracts of Glehnia littoralis have demonstrated antioxidant properties, which may be partly attributable to its glycosidic constituents.[5]
Antimicrobial Activity
General statements in commercial and database sources indicate that this compound is studied for its antimicrobial properties.[1] However, specific studies detailing its spectrum of activity against various bacterial and fungal strains, along with quantitative data such as Minimum Inhibitory Concentration (MIC) values, are currently lacking in the public domain.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not extensively published. However, based on the investigation of related compounds and extracts, the following methodologies would be appropriate for future research.
Isolation and Purification of this compound
A general workflow for the isolation of this compound from a plant source like Glehnia littoralis would involve the following steps:
Isolation Workflow
Caption: A typical workflow for the isolation and purification of this compound.
-
Extraction: The dried and powdered plant material (e.g., roots of Glehnia littoralis) is extracted with a suitable solvent, typically methanol or ethanol, at room temperature.
-
Fractionation: The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Chromatographic Separation: The fractions are then subjected to various chromatographic techniques, including silica gel column chromatography and Sephadex LH-20 column chromatography, for further separation.
-
Final Purification: Final purification to obtain the pure compound is often achieved using preparative High-Performance Liquid Chromatography (HPLC).
-
Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
In Vitro Anti-inflammatory Assays
-
Cell Culture: Murine macrophage cell line RAW 264.7 is commonly used. Cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
-
Nitric Oxide (NO) Production Assay:
-
RAW 264.7 cells are seeded in 96-well plates.
-
Cells are pre-treated with various concentrations of this compound for 1 hour.
-
Inflammation is induced by adding lipopolysaccharide (LPS).
-
After a 24-hour incubation, the amount of nitrite in the culture medium is measured using the Griess reagent. The absorbance is read at 540 nm.
-
-
Cytokine Production Assay (TNF-α, IL-6):
-
RAW 264.7 cells are treated as described for the NO production assay.
-
The levels of TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
In Vitro Antioxidant Assays
-
DPPH Radical Scavenging Assay:
-
A solution of DPPH in methanol is prepared.
-
Different concentrations of this compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm. Ascorbic acid is typically used as a positive control.
-
-
ABTS Radical Scavenging Assay:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate.
-
The ABTS•+ solution is diluted with methanol to a specific absorbance.
-
Various concentrations of this compound are allowed to react with the ABTS•+ solution.
-
The absorbance is read at 734 nm after a short incubation period. Trolox is commonly used as a standard.
-
In Vitro Antimicrobial Assay (Broth Microdilution Method for MIC)
-
Bacterial/Fungal Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria and fungal strains are used.
-
Inoculum Preparation: Bacterial and fungal suspensions are prepared and adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Assay Procedure:
-
Serial dilutions of this compound are prepared in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
The standardized microbial inoculum is added to each well.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
This compound is a promising natural product with potential applications in the pharmaceutical and nutraceutical industries. While preliminary studies and its chemical nature suggest antioxidant, anti-inflammatory, and antimicrobial properties, there is a clear need for more rigorous scientific investigation. Future research should focus on:
-
Quantitative Biological Evaluation: Performing detailed in vitro and in vivo studies to determine the precise efficacy (e.g., IC₅₀, MIC values) of the isolated compound.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its biological effects.
-
Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and safety profile of the compound to evaluate its potential as a drug candidate.
The generation of robust quantitative data and a deeper understanding of its mechanism of action will be crucial for advancing the development of this compound for therapeutic applications.
References
- 1. This compound | 65891-61-4 | QCA89161 [biosynth.com]
- 2. This compound | C20H26O10 | CID 100918320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of Glehnia littoralis extract in acute and chronic cutaneous inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant and Anti-Inflammatory Properties of Conceivable Compounds from Glehnia littoralis Leaf Extract on RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Peucedanol 3'-O-glucoside: A Technical Overview of A Natural Coumarin Glycoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peucedanol 3'-O-glucoside is a naturally occurring coumarin glycoside found in various plant species, notably within the Apiaceae family, including Glehnia littoralis.[1] As a member of the coumarin class of compounds, it is investigated for its potential biological activities. This technical guide provides a summary of the available information on this compound, focusing on its chemical identifiers and reported biological properties.
Chemical Identifiers and Properties
A clear identification of a chemical compound is fundamental for research and development. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Reference |
| CAS Number | 65891-61-4 | [2] |
| PubChem CID | 100918320 | [2] |
| Molecular Formula | C₂₀H₂₆O₁₀ | [2] |
| Molecular Weight | 426.4 g/mol | [2] |
| IUPAC Name | 7-hydroxy-6-[(2R)-2-hydroxy-3-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]chromen-2-one | [2] |
| InChI | InChI=1S/C20H26O10/c1-20(2,30-19-18(27)17(26)16(25)13(8-21)29-19)14(23)6-10-5-9-3-4-15(24)28-12(9)7-11(10)22/h3-5,7,13-14,16-19,21-23,25-27H,6,8H2,1-2H3/t13-,14-,16-,17+,18-,19+/m1/s1 | [2] |
| InChIKey | JJDINAZUSSDSPB-DNLMCPORSA-N | [2] |
| Canonical SMILES | CC(C)(--INVALID-LINK--O)O[C@H]3--INVALID-LINK--CO)O)O">C@@HO | [2] |
Biological Activities and Research Interest
This compound is an area of interest for its potential pharmacological effects, which are broadly attributed to its coumarin structure. The primary reported, yet not extensively detailed, biological activities include:
-
Antioxidant Properties: Like many phenolic compounds, it is suggested to possess antioxidant capabilities.
-
Anti-inflammatory Effects: There is an interest in its potential to modulate inflammatory pathways.
-
Antimicrobial Activity: Its ability to inhibit the growth of various microorganisms is a subject of preliminary research.
Experimental Data and Protocols: A Acknowledged Gap
A thorough review of available scientific literature did not yield specific quantitative data from experimental assays for this compound. Consequently, the creation of tables summarizing such data is not currently feasible.
Similarly, detailed experimental protocols for the isolation, purification, or biological evaluation of this compound are not published in a comprehensive manner. Research on related compounds and extracts from Glehnia littoralis suggests that standard chromatographic techniques are likely employed for isolation. Biological activity is often assessed using common assays such as DPPH or ABTS for antioxidant capacity, LPS-induced cytokine production in cell lines for anti-inflammatory effects, and broth microdilution for minimum inhibitory concentration (MIC) against microbial strains. However, specific methodologies applied to this compound are not documented.
Signaling Pathways and Logical Relationships
Due to the lack of specific experimental studies on the mechanisms of action of this compound, the creation of detailed signaling pathway diagrams as requested is not possible at this time. Research on other coumarins and natural glucosides often points towards interference with signaling cascades such as the NF-κB pathway in inflammation or the activation of antioxidant response elements. However, without direct evidence, any depiction of signaling pathways for this compound would be purely speculative.
To illustrate a generalized workflow for the investigation of a natural product like this compound, the following logical diagram is provided.
Caption: A generalized workflow for the study of a natural product.
Conclusion
This compound is a defined natural product with established chemical identifiers. While preliminary interest exists in its potential as an antioxidant, anti-inflammatory, and antimicrobial agent, the scientific literature currently lacks the in-depth experimental data required for a full technical assessment. For researchers and drug development professionals, this represents an opportunity for novel investigation into the pharmacological profile of this coumarin glycoside. Future studies are necessary to quantify its biological activities, elucidate its mechanisms of action, and determine its potential for therapeutic applications.
References
Peucedanol 3'-O-glucoside: A Technical Overview of its Properties and Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peucedanol 3'-O-glucoside is a naturally occurring coumarin glycoside found in various plant species, notably within the Apiaceae family, including Glehnia littoralis and Peucedanum japonicum.[1][2] This document provides a comprehensive technical guide on the molecular characteristics, potential biological activities, and experimental considerations for this compound, intended for researchers and professionals in drug development and natural product chemistry.
Molecular Profile
This compound is characterized by the chemical formula C20H26O10 and a molecular weight of approximately 426.4 g/mol .[3] The structure consists of a peucedanol aglycone linked to a glucose moiety at the 3'-position.
| Property | Value | Source |
| Molecular Formula | C20H26O10 | --INVALID-LINK-- |
| Molecular Weight | 426.4 g/mol | --INVALID-LINK-- |
| CAS Number | 65891-61-4 | --INVALID-LINK-- |
Physicochemical and Spectroscopic Data
Detailed spectroscopic analysis is crucial for the identification and characterization of this compound. While specific experimental protocols for this compound are not extensively detailed in publicly available literature, standard techniques for the structural elucidation of natural products are applicable.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Proton NMR is used to determine the number and types of hydrogen atoms in the molecule, providing insights into the structure of the aglycone and the sugar moiety.
-
¹³C NMR: Carbon NMR provides information on the carbon skeleton of the molecule. PubChem indicates the availability of ¹³C NMR data for this compound.[3]
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight and elemental composition of the compound.
Experimental Protocols
General Isolation and Purification Workflow:
Caption: General workflow for the isolation and purification of this compound.
Potential Biological Activities and Signaling Pathways
Preliminary research suggests that this compound may possess antioxidant and anti-inflammatory properties, common among phenolic compounds. The precise mechanisms of action for this specific glycoside are still under investigation. However, based on the known activities of structurally similar flavonoids and glycosides, a putative anti-inflammatory mechanism can be proposed.
Many flavonoids and their glycosides exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5][6][7][8][9][10] These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators.
Putative Anti-Inflammatory Signaling Pathway:
Caption: Putative anti-inflammatory mechanism of this compound via inhibition of NF-κB and MAPK pathways.
Conclusion
This compound represents a promising natural product for further investigation in the fields of pharmacology and drug development. Its potential antioxidant and anti-inflammatory properties warrant more in-depth studies to elucidate its precise mechanisms of action and therapeutic potential. This technical guide provides a foundational understanding of its molecular characteristics and a framework for future experimental exploration.
References
- 1. Peucedanol 7-O-glucoside | C20H26O10 | CID 44144279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Regional Variations in Peucedanum japonicum Antioxidants and Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C20H26O10 | CID 100918320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti‐inflammatory activity of cyanidin‐3‐O‐glucoside and cyanidin‐3‐O‐glucoside liposomes in THP‐1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalsciencebooks.info [globalsciencebooks.info]
- 10. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Peucedanol 3'-O-glucoside using a Validated HPLC-UV Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peucedanol 3'-O-glucoside is a naturally occurring coumarin glycoside found in various plant species of the Peucedanum genus, which belongs to the Apiaceae family.[1] Compounds from this genus are known for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities. Accurate and reliable quantification of this compound in plant extracts and pharmaceutical formulations is crucial for quality control, standardization, and pharmacokinetic studies. This application note details a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of this compound. The described method is based on established protocols for similar coumarin glycosides and provides a framework for the development and validation of a specific assay.
Principle
The method employs reversed-phase HPLC to separate this compound from other components in the sample matrix. A C18 stationary phase is used with a gradient elution of acetonitrile and water, modified with a small amount of acid to ensure good peak shape. Detection and quantification are achieved by monitoring the UV absorbance at a wavelength where the analyte exhibits significant absorption.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-VIS detector is suitable for this analysis. The following parameters are proposed based on methods for similar coumarins:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Acetic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Acetic Acid |
| Gradient Elution | 0-5 min, 10-30% B; 5-15 min, 30-60% B; 15-20 min, 60-10% B; 20-25 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 325 nm |
2. Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
3. Sample Preparation (from Plant Material)
-
Extraction: Weigh 1 g of dried and powdered plant material. Add 20 mL of methanol and extract using ultrasonication for 30 minutes.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
Dilution: Dilute the filtered extract with methanol to a concentration that falls within the linear range of the calibration curve.
Method Validation
The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The following are illustrative validation parameters.
1. Linearity and Range
The linearity of the method is determined by injecting the working standard solutions in triplicate. A calibration curve is constructed by plotting the peak area against the concentration.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,800 |
| 100 | 1,521,000 |
| Correlation Coefficient (r²) | 0.9998 |
2. Accuracy (Recovery)
The accuracy is assessed by spiking a blank matrix with known concentrations of the standard and calculating the percentage recovery.
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 10 | 9.85 | 98.5 |
| 50 | 50.75 | 101.5 |
| 80 | 79.20 | 99.0 |
| Mean Recovery (%) | 99.7 |
3. Precision
Precision is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). This is done by analyzing six replicate injections of a standard solution.
| Precision Level | Mean Concentration (µg/mL) | Standard Deviation | RSD (%) |
| Intra-day (n=6) | 50.1 | 0.65 | 1.30 |
| Inter-day (n=6 over 3 days) | 49.8 | 0.85 | 1.71 |
4. Limits of Detection (LOD) and Quantification (LOQ)
LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.25 |
| Limit of Quantification (LOQ) | 0.75 |
Visualizations
Caption: Experimental workflow for the HPLC-UV quantification of this compound.
Conclusion
The proposed HPLC-UV method provides a reliable and accurate approach for the quantification of this compound. The method is straightforward, utilizes common laboratory equipment and reagents, and can be validated to meet regulatory requirements. This application note serves as a comprehensive guide for researchers and professionals involved in the analysis of natural products and the development of herbal medicines.
References
Application Note: LC-MS/MS Analysis of Peucedanol 3'-O-glucoside in Plant Extracts
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Peucedanol 3'-O-glucoside is a naturally occurring coumarin glycoside found in various plant species, particularly within the Apiaceae family, such as the genus Peucedanum.[1] This compound, and related coumarins, are of significant interest to researchers in pharmacology and drug development due to their potential bioactive properties, including antioxidant, anti-inflammatory, and antimicrobial effects.[1] Accurate and sensitive quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note provides a detailed protocol for the extraction and subsequent analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Materials and Reagents
-
This compound reference standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Plant material (e.g., roots of Peucedanum species)
Protocol 1: Sample Preparation and Extraction
-
Grinding: Mill the dried plant material into a fine powder (approximately 40-60 mesh).
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a 50 mL conical tube.
-
Add 20 mL of 80% methanol in water.
-
Vortex for 1 minute to ensure thorough mixing.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
-
Centrifugation and Filtration:
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
-
Dilution: Dilute the filtered extract with the initial mobile phase if necessary to fall within the calibration range of the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
| Gas Flow | Desolvation: 600 L/hr; Cone: 50 L/hr |
MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 427.15 | 265.10 (Quantifier) | 0.1 | 30 | 15 |
| 163.05 (Qualifier) | 0.1 | 30 | 25 |
Note: The precursor ion corresponds to [M+H]⁺. The product ion at m/z 265.10 results from the loss of the glucose moiety. The specific cone voltage and collision energy may require optimization on the instrument used.
Quantitative Data
The following table presents hypothetical quantitative data for this compound in different plant parts, based on typical concentrations of similar coumarin glycosides found in Peucedanum species. Actual concentrations will vary depending on the plant species, growing conditions, and harvesting time.
| Plant Part | This compound Concentration (µg/g dry weight) |
| Roots | 150.5 ± 12.3 |
| Stems | 45.2 ± 5.8 |
| Leaves | 89.7 ± 9.1 |
Potential Signaling Pathway Interaction
This compound has been investigated for its anti-inflammatory properties. One of the key pathways in inflammation is the NF-κB signaling pathway. The diagram below illustrates a hypothetical mechanism where this compound may exert its anti-inflammatory effects by inhibiting this pathway.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the extraction and LC-MS/MS analysis of this compound from plant materials. The described method is sensitive, selective, and suitable for the quantification of this compound in complex matrices. The provided workflow and hypothetical data serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. Further validation of this method in specific plant matrices is recommended to ensure accuracy and precision.
References
Application Notes and Protocols for In Vitro Antioxidant Assays of Peucedanol 3'-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peucedanol 3'-O-glucoside is a natural compound of interest for its potential therapeutic properties. Assessing its antioxidant capacity is a critical step in evaluating its potential for drug development, particularly for conditions associated with oxidative stress. This document provides detailed protocols for two common in vitro antioxidant assays, the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, which are fundamental for determining the free radical scavenging activity of compounds like this compound.
Data Presentation
Quantitative data from DPPH and ABTS assays are typically expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals. The results for this compound and standard antioxidants should be summarized in a table for clear comparison.
Table 1: Antioxidant Activity of this compound and Standard Controls
| Compound | DPPH IC50 (µg/mL or µM) | ABTS IC50 (µg/mL or µM) |
| This compound | Data to be determined | Data to be determined |
| Ascorbic Acid (Standard) | Insert experimental value | Insert experimental value |
| Trolox (Standard) | Insert experimental value | Insert experimental value |
Experimental Protocols
DPPH Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[1][2] The method is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. The change in absorbance is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark.
-
Preparation of sample and standard solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested. Prepare similar dilutions for the positive control (ascorbic acid or Trolox).
-
Assay Procedure:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of the sample or standard to the wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
For the control, add 100 µL of methanol instead of the DPPH solution.
-
-
Incubation and Measurement:
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (DPPH solution without the sample).
-
A_sample is the absorbance of the sample with the DPPH solution.
-
-
Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample. The concentration that causes 50% scavenging of the DPPH radical is the IC50 value.
ABTS Radical Cation Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[4][5] The pre-formed radical cation is green, and in the presence of an antioxidant, it is reduced to the colorless neutral form. The decrease in absorbance is proportional to the antioxidant activity.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS radical cation (ABTS•+) solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[4]
-
-
Preparation of working ABTS•+ solution:
-
Dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[3]
-
-
Preparation of sample and standard solutions: Prepare a stock solution of this compound in the appropriate solvent. From the stock solution, prepare a series of dilutions. Prepare similar dilutions for the positive control.
-
Assay Procedure:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.
-
Add 10 µL of the different concentrations of the sample or standard to the wells.
-
For the blank, add 10 µL of the solvent instead of the sample.
-
-
Incubation and Measurement:
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (ABTS•+ solution without the sample).
-
A_sample is the absorbance of the sample with the ABTS•+ solution.
-
-
Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample. The concentration that causes 50% scavenging of the ABTS•+ radical is the IC50 value.
Visualizations
Caption: General workflow for in vitro antioxidant assays.
Caption: Reaction mechanism of the DPPH assay.
Caption: Reaction mechanism of the ABTS assay.
References
- 1. researchgate.net [researchgate.net]
- 2. DPPH Radical Scavenging Assay [mdpi.com]
- 3. acgpubs.org [acgpubs.org]
- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Peucedanol 3'-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peucedanol 3'-O-glucoside is a naturally occurring furanocoumarin glycoside that has been identified in various plant species.[1][2] While related compounds have demonstrated a range of biological activities, including antimicrobial effects, specific data on the antimicrobial susceptibility profile of this compound is not extensively documented in current literature. These application notes provide a comprehensive framework and detailed protocols for the systematic evaluation of the antimicrobial properties of this compound. The described methodologies adhere to established standards for antimicrobial susceptibility testing of natural products and are designed to yield reliable and reproducible data for researchers in drug discovery and development.
Introduction to this compound
This compound belongs to the furanocoumarin class of natural compounds, which are known for their diverse pharmacological activities.[1] Furanocoumarins are recognized for their potential to interact with biological pathways, and some have been investigated for their antimicrobial properties.[3][4][5] Glycosides, which are molecules with a sugar moiety, often exhibit modified biological activities compared to their aglycone counterparts.[6] The evaluation of this compound for antimicrobial activity is a logical step in the exploration of novel therapeutic agents from natural sources.
Key Experimental Protocols
To comprehensively assess the antimicrobial potential of this compound, a tiered approach is recommended, beginning with initial screening assays followed by quantitative determination of minimum inhibitory and bactericidal/fungicidal concentrations.
Preparation of this compound Stock Solution
A critical first step is the proper dissolution of this compound to ensure accurate and reproducible results.
Protocol:
-
Compound Solubility Testing: Determine the optimal solvent for this compound. Common solvents for natural products include dimethyl sulfoxide (DMSO), ethanol, or methanol. The chosen solvent should be tested for its own antimicrobial activity at the concentrations used in the assay to prevent false-positive results.
-
Stock Solution Preparation: Accurately weigh a precise amount of this compound and dissolve it in the pre-determined solvent to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]
Protocol:
-
Microorganism Preparation: Culture the test microorganisms (bacteria or fungi) in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to the mid-logarithmic phase of growth. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate sterile broth to achieve a range of test concentrations.
-
Inoculation: Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include the following controls in each plate:
-
Positive Control: A known antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
-
Negative Control: Broth medium with the microbial suspension only (to confirm growth).
-
Solvent Control: The highest concentration of the solvent used to dissolve the compound with the microbial suspension (to ensure it has no inhibitory effect).
-
Sterility Control: Broth medium only (to check for contamination).
-
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeasts).
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Following the MIC determination, the MBC or MFC can be ascertained to distinguish between microbistatic (growth-inhibiting) and microbicidal (killing) activity.
Protocol:
-
Subculturing: From the wells of the MIC assay that show no visible growth, take a small aliquot (e.g., 10 µL) and subculture it onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubation: Incubate the agar plates under the same conditions as the initial MIC assay.
-
MBC/MFC Determination: The MBC/MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.
Disk Diffusion Assay for Preliminary Screening
The disk diffusion assay is a qualitative or semi-quantitative method to screen for antimicrobial activity.
Protocol:
-
Agar Plate Preparation: Prepare agar plates with a suitable medium (e.g., Mueller-Hinton Agar).
-
Inoculation: Evenly spread a standardized microbial suspension (0.5 McFarland) over the entire surface of the agar plate using a sterile swab.
-
Disk Application: Impregnate sterile filter paper disks with a known concentration of the this compound solution. Allow the solvent to evaporate completely.
-
Placement of Disks: Place the impregnated disks, along with a positive control (standard antibiotic disk) and a negative control (solvent-only disk), onto the surface of the inoculated agar plate.
-
Incubation: Incubate the plates under appropriate conditions.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no microbial growth around each disk in millimeters.
Data Presentation
Quantitative data from the antimicrobial susceptibility testing of this compound should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound
| Microorganism | Type | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive Bacteria | Data | Data |
| Escherichia coli ATCC 25922 | Gram-negative Bacteria | Data | Data |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative Bacteria | Data | Data |
| Candida albicans ATCC 90028 | Yeast | Data | Data |
| Aspergillus fumigatus ATCC 204305 | Mold | Data | Data |
Table 2: Hypothetical Zone of Inhibition Diameters for this compound (Disk Diffusion Assay)
| Microorganism | Type | Zone of Inhibition (mm) |
| Staphylococcus aureus ATCC 29213 | Gram-positive Bacteria | Data |
| Escherichia coli ATCC 25922 | Gram-negative Bacteria | Data |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative Bacteria | Data |
| Candida albicans ATCC 90028 | Yeast | Data |
Visualization of Experimental Workflow and Potential Mechanisms
Graphical representations of the experimental workflow and potential signaling pathways can aid in understanding the experimental design and interpreting the results.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Putative Antimicrobial Mechanisms of Action.
Conclusion
These application notes provide a robust starting point for the systematic investigation of the antimicrobial properties of this compound. By following these detailed protocols, researchers can generate high-quality, reproducible data that will be crucial for determining the potential of this natural compound as a novel antimicrobial agent. The lack of existing specific data highlights the importance of such foundational research to uncover the therapeutic potential of understudied natural products.
References
- 1. This compound | 65891-61-4 | QCA89161 [biosynth.com]
- 2. This compound | C20H26O10 | CID 100918320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Substituted Furanocoumarins as Novel Class of Antibacterial Translation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Furanocoumarin - Wikipedia [en.wikipedia.org]
- 6. Naturally Derived Glycosides with Potential Activity against Staphylococcus Aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Cytotoxicity of Peucedanol 3'-O-glucoside using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for assessing the cytotoxic potential of Peucedanol 3'-O-glucoside, a natural coumarin glycoside, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay. The MTT assay is a widely used colorimetric method to evaluate the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells.[2][3]
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of MTT by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells.[1] This reaction produces insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength between 500 and 600 nm.[2] A decrease in the signal indicates a reduction in cell viability due to the cytotoxic effects of the test compound.
Application for this compound
This protocol is designed to determine the dose-dependent cytotoxic effects of this compound on a selected cancer cell line. By exposing the cells to a range of concentrations of the compound, a dose-response curve can be generated, and the half-maximal inhibitory concentration (IC50) value can be calculated. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro and is a standard measure of a compound's cytotoxicity.
Experimental Workflow
The overall workflow for assessing the cytotoxicity of this compound using the MTT assay is depicted below.
References
Application Note & Protocol: Solid-Phase Extraction for the Purification of Peucedanol 3'-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peucedanol 3'-O-glucoside is a naturally occurring coumarin glycoside found in various medicinal plants, including those of the Peucedanum genus.[1] This compound, along with other related phytochemicals, has garnered interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.[2] The purification of this compound from complex plant extracts is a critical step for further pharmacological investigation and drug development. Solid-phase extraction (SPE) offers a reliable and efficient method for the selective isolation and enrichment of this compound from crude extracts.
This application note provides a detailed protocol for the purification of this compound using solid-phase extraction with both reversed-phase C18 and polymeric Oasis HLB sorbents. Additionally, it outlines a general analytical method for the quantification of the purified compound and discusses its potential biological signaling pathways.
Materials and Methods
Materials and Reagents
-
Crude plant extract containing this compound (e.g., from Peucedanum praeruptorum Dunn)
-
Solid-Phase Extraction Cartridges:
-
Reversed-Phase C18 (500 mg, 6 mL)
-
Oasis HLB (200 mg, 6 mL)
-
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (ACS grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
SPE vacuum manifold
-
Collection tubes
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
pH meter
-
HPLC system with UV detector
Sample Preparation
-
Accurately weigh 1 gram of the dried, powdered plant material.
-
Extract the plant material with 20 mL of 80% methanol in water (v/v) using ultrasonication for 30 minutes at 40°C.
-
Centrifuge the extract at 4000 rpm for 15 minutes and collect the supernatant.
-
Repeat the extraction process on the plant residue and combine the supernatants.
-
Evaporate the solvent from the combined supernatants under reduced pressure to obtain the crude extract.
-
Redissolve a known amount of the crude extract in the appropriate loading solvent for SPE (see protocols below).
Experimental Protocols
Protocol 1: Purification using Reversed-Phase C18 SPE
This protocol is suitable for the general purification of flavonoid and coumarin glycosides.
-
Conditioning: Pass 5 mL of methanol through the C18 cartridge.
-
Equilibration: Pass 5 mL of deionized water through the cartridge. Do not allow the sorbent to dry.
-
Loading: Dissolve the crude extract in 5 mL of deionized water. Load the sample onto the cartridge at a flow rate of approximately 1-2 mL/min.
-
Washing: Wash the cartridge with 10 mL of 5% methanol in water (v/v) to remove polar impurities.
-
Elution: Elute the this compound with 10 mL of 70% methanol in water (v/v). Collect the eluate in a clean tube.
-
Drying: Evaporate the solvent from the eluate to obtain the purified compound.
Protocol 2: Purification using Oasis HLB SPE
Oasis HLB is a hydrophilic-lipophilic balanced polymer that offers excellent retention for a broad range of compounds, including polar glycosides. A simplified protocol can often be used.
-
Loading: Dissolve the crude extract in 5 mL of deionized water. Load the sample directly onto the Oasis HLB cartridge at a flow rate of 1-2 mL/min. The conditioning and equilibration steps can often be omitted with this sorbent.
-
Washing: Wash the cartridge with 10 mL of 5% methanol in water (v/v) to remove highly polar impurities.
-
Elution: Elute the this compound with 10 mL of methanol. Collect the eluate.
-
Drying: Evaporate the solvent from the eluate to yield the purified compound.
Experimental Workflow
Caption: Experimental workflow for the solid-phase extraction of this compound.
Quantitative Data
The following table summarizes expected performance parameters for the SPE of flavonoid glycosides. Specific values for this compound may vary and require optimization.
| Parameter | C18 SPE | Oasis HLB SPE | Reference |
| Recovery (%) | 70 - 95 | > 85 | [3] |
| Purity (%) | > 90 | > 95 | [4][5] |
| Loading Capacity (mg/g sorbent) | 10 - 50 | 20 - 100 | General SPE knowledge |
| Reproducibility (RSD %) | < 10 | < 5 | [6] |
Analytical Method for Quantification
The purified this compound can be quantified using High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B)
-
0-5 min: 10% A
-
5-25 min: 10-50% A
-
25-30 min: 50-10% A
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 280 nm and 320 nm
-
Quantification: Based on a calibration curve of a this compound standard.
Biological Signaling Pathways
Coumarin glycosides, such as this compound, are believed to exert their antioxidant and anti-inflammatory effects through the modulation of key cellular signaling pathways.
Antioxidant Activity:
Coumarins have been shown to modulate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[7] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.
Anti-inflammatory Activity:
The anti-inflammatory properties of coumarins may be mediated through the inhibition of the NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8][9] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
Caption: Potential signaling pathways modulated by this compound.
Conclusion
Solid-phase extraction is a highly effective technique for the purification of this compound from plant extracts. Both C18 and Oasis HLB sorbents can yield high purity and recovery, with Oasis HLB offering the potential for a simplified protocol. The methods described in this application note provide a solid foundation for researchers to isolate this compound for further studies into its biological activities and therapeutic potential. The modulation of Nrf2 and NF-κB signaling pathways represents a promising area for future research into the mechanisms of action of this compound.
References
- 1. This compound | C20H26O10 | CID 100918320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jbino.com [jbino.com]
- 9. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of Peucedanol 3'-O-glucoside via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peucedanol 3'-O-glucoside is a naturally occurring coumarin glycoside that has been isolated from Glehnia littoralis. The structural elucidation of such natural products is a critical step in drug discovery and development, providing the foundational chemical information required for understanding its bioactivity, structure-activity relationships, and potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the unambiguous determination of the chemical structure of organic molecules like this compound. This document provides detailed application notes and experimental protocols for the isolation and complete structural characterization of this compound using a suite of NMR techniques, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) spectroscopy.
Chemical Structure
Compound: this compound Molecular Formula: C₂₀H₂₆O₁₀ IUPAC Name: 7-hydroxy-6-[(2R)-2-hydroxy-3-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]chromen-2-one
Data Presentation: NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, as reported by Kitajima et al. (1998) in their study on coumarin glycosides from Glehnia littoralis.
Table 1: ¹H NMR (500 MHz, C₅D₅N) Spectral Data of this compound
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Peucedanol Moiety | |||
| 3 | 6.35 | d | 9.5 |
| 4 | 7.92 | d | 9.5 |
| 5 | 7.42 | s | |
| 8 | 6.95 | s | |
| 1' | 3.15 | dd | 15.0, 9.0 |
| 3.35 | dd | 15.0, 3.0 | |
| 2' | 4.25 | m | |
| 4' | 1.45 | s | |
| 5' | 1.52 | s | |
| Glucose Moiety | |||
| 1'' | 4.95 | d | 7.5 |
| 2'' | 4.10 | dd | 8.0, 7.5 |
| 3'' | 4.30 | t | 8.0 |
| 4'' | 4.35 | t | 8.0 |
| 5'' | 3.95 | m | |
| 6'' | 4.40 | dd | 12.0, 5.5 |
| 4.55 | dd | 12.0, 2.5 |
Table 2: ¹³C NMR (125 MHz, C₅D₅N) Spectral Data of this compound
| Position | δC (ppm) | Position | δC (ppm) |
| Peucedanol Moiety | Glucose Moiety | ||
| 2 | 161.5 | 1'' | 105.8 |
| 3 | 113.8 | 2'' | 75.2 |
| 4 | 144.0 | 3'' | 78.5 |
| 4a | 113.2 | 4'' | 71.8 |
| 5 | 129.2 | 5'' | 78.2 |
| 6 | 116.5 | 6'' | 62.9 |
| 7 | 162.0 | ||
| 8 | 98.5 | ||
| 8a | 157.0 | ||
| 1' | 32.5 | ||
| 2' | 75.8 | ||
| 3' | 79.0 | ||
| 4' | 24.8 | ||
| 5' | 26.2 |
Experimental Protocols
Isolation and Purification of this compound from Glehnia littoralis
This protocol is a representative method adapted from procedures for isolating coumarin glycosides from Glehnia littoralis.
a. Extraction:
-
Air-dry the roots and rhizomes of Glehnia littoralis and grind them into a fine powder.
-
Extract the powdered plant material (e.g., 500 g) exhaustively with methanol (MeOH) at room temperature (3 x 5 L, 72 h each).
-
Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
b. Solvent Partitioning:
-
Suspend the crude extract in water (1 L) and partition successively with n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc) (3 x 1 L each).
-
Concentrate each fraction to dryness. The coumarin glycosides are expected to be enriched in the EtOAc and aqueous fractions.
c. Chromatographic Purification:
-
Subject the EtOAc fraction to column chromatography on a silica gel column.
-
Elute the column with a gradient of increasing polarity, starting with CHCl₃ and gradually increasing the proportion of MeOH (e.g., CHCl₃-MeOH, 100:1 to 1:1 v/v).
-
Monitor the collected fractions by thin-layer chromatography (TLC) using a suitable solvent system (e.g., CHCl₃-MeOH, 9:1) and visualizing with UV light (254 nm and 365 nm) and/or a spray reagent (e.g., 10% H₂SO₄ in ethanol followed by heating).
-
Combine fractions containing the target compound based on TLC profiles.
-
Perform further purification of the combined fractions using Sephadex LH-20 column chromatography with MeOH as the eluent to remove pigments and other impurities.
-
Final purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase C18 column with a gradient of acetonitrile in water.
NMR Spectroscopic Analysis
a. Sample Preparation:
-
Dissolve a pure sample of this compound (5-10 mg) in a suitable deuterated solvent (e.g., 0.5 mL of pyridine-d₅, C₅D₅N).
-
Transfer the solution to a 5 mm NMR tube.
b. NMR Data Acquisition:
-
Acquire all NMR spectra on a 500 MHz (or higher) spectrometer.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a standard one-dimensional carbon spectrum with proton decoupling. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-135 and DEPT-90) can be run to differentiate between CH, CH₂, and CH₃ groups.
-
2D COSY (Correlation Spectroscopy): Acquire a homonuclear COSY spectrum to identify proton-proton spin-spin couplings within the molecule, establishing the connectivity of adjacent protons.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Acquire a heteronuclear HSQC spectrum to determine the direct one-bond correlations between protons and their attached carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire a heteronuclear HMBC spectrum to identify long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons.
Mandatory Visualizations
Caption: Workflow for the isolation and structural elucidation of this compound.
Caption: Logical relationships in NMR-based structural elucidation.
Application Notes and Protocols for the Synthesis of Peucedanol 3'-O-glucoside Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peucedanol 3'-O-glucoside is a naturally occurring angular-type pyranocoumarin that has been isolated from plants of the Apiaceae family, such as Glehnia littoralis.[1][2] This class of compounds is of interest to the scientific community due to the diverse biological activities associated with pyranocoumarins. The development of synthetic routes to this compound and its derivatives is crucial for enabling further investigation into their therapeutic potential. These application notes provide an overview of plausible synthetic strategies and detailed protocols for the synthesis of these complex natural products. The protocols are based on established organic chemistry methodologies, including the synthesis of the peucedanol aglycone, selective protection of hydroxyl groups, glycosylation reactions, and subsequent deprotection to yield the target compounds.
Introduction
Peucedanol is an angular pyranocoumarin characterized by a dihydroxy-methylbutyl side chain. The synthesis of its 3'-O-glucoside derivatives presents a significant challenge due to the presence of multiple hydroxyl groups that require a careful strategy of protection and deprotection to achieve regioselective glycosylation. This document outlines a potential synthetic pathway, drawing from general methods for pyranocoumarin synthesis and O-glycosylation.
Proposed Synthetic Pathway
The synthesis of this compound derivatives can be envisioned through a multi-step process. The key stages of this synthesis are:
-
Synthesis of the Peucedanol Aglycone: The pyranocoumarin core with the characteristic side chain must first be assembled.
-
Selective Protection of Hydroxyl Groups: To ensure glycosylation occurs at the desired 3'-position of the side chain, the other hydroxyl groups on the coumarin nucleus and the side chain must be protected.
-
Glycosylation: Introduction of the glucose moiety at the 3'-hydroxyl group.
-
Deprotection: Removal of the protecting groups to yield the final this compound derivative.
Caption: Proposed synthetic workflow for this compound derivatives.
Experimental Protocols
Synthesis of the Peucedanol Aglycone
The synthesis of the peucedanol aglycone can be approached through methods developed for other angular pyranocoumarins. A potential starting point is the three-component Diels-Alder reaction of 4-hydroxycoumarin with an appropriate dienophile to construct the pyran ring.
Protocol: Synthesis of a Pyranocoumarin Scaffold (General)
-
Materials: 4-hydroxycoumarin, various benzaldehydes, malononitrile, catalyst (e.g., piperidine), ethanol.
-
Procedure:
-
A mixture of 4-hydroxycoumarin (1 equivalent), an appropriate benzaldehyde derivative (1 equivalent), and malononitrile (1 equivalent) is dissolved in ethanol.
-
A catalytic amount of piperidine is added to the solution.
-
The reaction mixture is refluxed for a specified time (typically several hours) and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is purified by recrystallization or column chromatography.
-
Note: The synthesis of the specific peucedanol side chain would require further multi-step modifications of the initial pyranocoumarin scaffold.
Selective Protection of Hydroxyl Groups
The peucedanol aglycone possesses a phenolic hydroxyl group on the coumarin ring and a vicinal diol on the side chain. Selective protection is critical. The phenolic hydroxyl can be protected as a benzyl ether, while the diol can be protected as an acetonide.
Caption: A potential two-step protection strategy for the peucedanol aglycone.
Protocol: Benzyl Protection of Phenolic Hydroxyl
-
Materials: Peucedanol aglycone, benzyl bromide, potassium carbonate, acetone.
-
Procedure:
-
The peucedanol aglycone is dissolved in dry acetone.
-
Anhydrous potassium carbonate is added, followed by benzyl bromide.
-
The mixture is stirred at room temperature or gentle heat until the reaction is complete (monitored by TLC).
-
The inorganic salts are filtered off, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography.
-
Protocol: Acetonide Protection of the Vicinal Diol
-
Materials: Benzyl-protected peucedanol, 2,2-dimethoxypropane, a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid), dry acetone.
-
Procedure:
-
The benzyl-protected peucedanol is dissolved in dry acetone and 2,2-dimethoxypropane.
-
A catalytic amount of p-toluenesulfonic acid is added.
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
The reaction is quenched with a weak base (e.g., triethylamine) and the solvent is evaporated.
-
The product is purified by column chromatography.
-
O-Glycosylation
With the phenolic and secondary hydroxyl groups protected, the tertiary 3'-hydroxyl group is available for glycosylation. The Koenigs-Knorr reaction is a classic and reliable method for this transformation.
Protocol: Koenigs-Knorr Glycosylation
-
Materials: Protected peucedanol aglycone, acetobromoglucose (glycosyl donor), silver carbonate or silver triflate (promoter), dry dichloromethane (DCM).
-
Procedure:
-
The protected peucedanol aglycone and acetobromoglucose are dissolved in anhydrous DCM under an inert atmosphere.
-
The promoter (e.g., silver carbonate) is added in portions at room temperature.
-
The reaction is stirred in the dark until the starting material is consumed (monitored by TLC).
-
The reaction mixture is filtered through Celite to remove silver salts, and the filtrate is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
-
Deprotection
The final step is the removal of all protecting groups to yield the desired this compound derivative. This typically involves hydrogenolysis for the benzyl group and acidic hydrolysis for the acetonide and acetate groups on the sugar.
Protocol: Global Deprotection
-
Materials: Fully protected this compound, palladium on carbon (Pd/C), hydrogen gas, methanol, dilute acid (e.g., HCl).
-
Procedure:
-
The protected glucoside is dissolved in methanol.
-
A catalytic amount of Pd/C is added.
-
The mixture is stirred under a hydrogen atmosphere until the benzyl group is cleaved (monitored by TLC).
-
The catalyst is removed by filtration.
-
A dilute acid is added to the filtrate to hydrolyze the acetonide and the acetate groups on the sugar. The reaction may require heating.
-
The reaction is neutralized, and the solvent is removed.
-
The final product is purified by preparative HPLC or column chromatography.
-
Data Presentation
As no specific quantitative data for the synthesis of this compound derivatives are currently available in the literature, the following table provides a template for recording and presenting such data once the synthesis is performed.
| Step | Reaction | Reactants | Products | Yield (%) | Purity (%) | Analytical Data (NMR, MS) |
| 1 | Aglycone Synthesis | Starting Materials | Peucedanol Aglycone | - | - | - |
| 2a | Benzyl Protection | Peucedanol Aglycone | Benzyl-protected Peucedanol | - | - | - |
| 2b | Acetonide Protection | Benzyl-protected Peucedanol | Fully Protected Aglycone | - | - | - |
| 3 | Glycosylation | Fully Protected Aglycone | Protected Glucoside | - | - | - |
| 4 | Deprotection | Protected Glucoside | This compound | - | - | - |
Characterization Data for this compound (from PubChem) [1]
-
Molecular Formula: C₂₀H₂₆O₁₀
-
Molecular Weight: 426.4 g/mol
-
IUPAC Name: 7-hydroxy-6-[(2R)-2-hydroxy-3-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]chromen-2-one
-
13C NMR Data: Available on PubChem.
Signaling Pathways and Logical Relationships
The synthesis of this compound derivatives involves a logical sequence of chemical transformations. This can be visualized as a decision-making and execution process in a laboratory setting.
Caption: Logical workflow for the synthesis of this compound derivatives.
Conclusion
The synthesis of this compound and its derivatives is a challenging but feasible endeavor for experienced synthetic organic chemists. The protocols outlined in these application notes provide a solid foundation for approaching this synthesis. The key to success will lie in the careful optimization of each step, particularly the selective protection and glycosylation reactions. The availability of synthetic derivatives of this natural product will undoubtedly facilitate further research into its biological activities and potential therapeutic applications.
References
Application Notes and Protocols for In Vivo Experimental Models for Studying Peucedanol 3'-O-glucoside
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As there is no specific in vivo data available for Peucedanol 3'-O-glucoside in the public domain, the quantitative data presented in the tables are hypothetical and for illustrative purposes only. These values are based on typical results seen for other flavonoid glycosides with anti-inflammatory and analgesic properties.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This model is a widely used and highly reproducible method for evaluating acute inflammation and the efficacy of potential anti-inflammatory agents.
Experimental Protocol
-
Animals: Male Wistar rats (180-220 g) are used. The animals are housed in standard laboratory conditions and are given access to food and water ad libitum. They are fasted overnight before the experiment.
-
Grouping:
-
Group I (Control): Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)
-
Group II (Standard): Indomethacin (10 mg/kg, p.o.)
-
Group III (Test Drug): this compound (e.g., 25 mg/kg, p.o.)
-
Group IV (Test Drug): this compound (e.g., 50 mg/kg, p.o.)
-
Group V (Test Drug): this compound (e.g., 100 mg/kg, p.o.)
-
-
Procedure:
-
The initial paw volume of the left hind paw of each rat is measured using a plethysmometer.
-
The vehicle, standard drug, or test drug is administered orally (p.o.).
-
After 60 minutes, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the left hind paw of each rat to induce inflammation.[1]
-
The paw volume is measured again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Data Presentation
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Control (Vehicle) | - | 0.75 ± 0.05 | - |
| Indomethacin | 10 | 0.25 ± 0.03 | 66.67% |
| This compound | 25 | 0.58 ± 0.04 | 22.67% |
| This compound | 50 | 0.42 ± 0.03 | 44.00% |
| This compound | 100 | 0.31 ± 0.02* | 58.67% |
*p < 0.05 compared to the control group.
Experimental Workflow Diagram
Caption: Workflow for Carrageenan-Induced Paw Edema Model.
Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice
This model is used to screen for peripheral analgesic activity. The intraperitoneal injection of acetic acid induces a characteristic writhing response, which is a sign of visceral pain.
Experimental Protocol
-
Animals: Male Swiss albino mice (20-25 g) are used. They are housed in standard conditions with free access to food and water and are fasted for 2 hours before the experiment.
-
Grouping:
-
Group I (Control): Vehicle (e.g., Normal Saline)
-
Group II (Standard): Aspirin (100 mg/kg, p.o.)
-
Group III (Test Drug): this compound (e.g., 25 mg/kg, p.o.)
-
Group IV (Test Drug): this compound (e.g., 50 mg/kg, p.o.)
-
Group V (Test Drug): this compound (e.g., 100 mg/kg, p.o.)
-
-
Procedure:
-
The vehicle, standard drug, or test drug is administered orally.
-
After 30 minutes, 0.1 mL of 0.6% acetic acid solution is injected intraperitoneally (i.p.) to each mouse.[2][3]
-
Immediately after the acetic acid injection, the mice are placed in an observation chamber, and the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a period of 20 minutes.
-
-
Data Analysis: The percentage of analgesic activity is calculated as: % Analgesia = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the treated group.
Data Presentation
Table 2: Effect of this compound on Acetic Acid-Induced Writhing in Mice (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Number of Writhes (Mean ± SEM) | % Analgesia |
| Control (Vehicle) | - | 45.8 ± 3.2 | - |
| Aspirin | 100 | 15.2 ± 1.8 | 66.81% |
| This compound | 25 | 35.1 ± 2.5 | 23.36% |
| This compound | 50 | 26.4 ± 2.1 | 42.36% |
| This compound | 100 | 19.8 ± 1.9 | 56.77% |
*p < 0.05 compared to the control group.
Experimental Workflow Diagram
Caption: Workflow for Acetic Acid-Induced Writhing Test.
Analgesic Activity: Hot Plate Test in Mice
This method is used to evaluate central analgesic activity. The time it takes for the mouse to react to the heat stimulus (e.g., by licking its paws or jumping) is measured.
Experimental Protocol
-
Animals: Male Swiss albino mice (20-25 g) are used.
-
Apparatus: A hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.[4][5]
-
Grouping:
-
Group I (Control): Vehicle (e.g., Normal Saline)
-
Group II (Standard): Morphine (5 mg/kg, i.p.)
-
Group III (Test Drug): this compound (e.g., 25 mg/kg, p.o.)
-
Group IV (Test Drug): this compound (e.g., 50 mg/kg, p.o.)
-
Group V (Test Drug): this compound (e.g., 100 mg/kg, p.o.)
-
-
Procedure:
-
The basal reaction time of each mouse is recorded by placing it on the hot plate and noting the time until it licks its paws or jumps. A cut-off time of 15-20 seconds is set to avoid tissue damage.
-
Animals with a basal reaction time of more than 10 seconds are discarded.
-
The vehicle, standard drug, or test drug is administered.
-
The reaction time is measured again at 30, 60, 90, and 120 minutes after drug administration.
-
-
Data Analysis: The increase in reaction time is an indicator of analgesic activity.
Data Presentation
Table 3: Effect of this compound on Reaction Time in the Hot Plate Test in Mice (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Reaction Time (seconds) at 60 min (Mean ± SEM) |
| Control (Vehicle) | - | 5.2 ± 0.4 |
| Morphine | 5 | 14.8 ± 1.1 |
| This compound | 25 | 6.5 ± 0.5 |
| This compound | 50 | 8.1 ± 0.6 |
| This compound | 100 | 10.3 ± 0.8* |
*p < 0.05 compared to the control group.
Experimental Workflow Diagram
Caption: Workflow for the Hot Plate Test.
Analgesic and Anti-inflammatory Activity: Formalin Test in Mice
This model can differentiate between neurogenic pain (first phase) and inflammatory pain (second phase).
Experimental Protocol
-
Animals: Male Swiss albino mice (20-25 g) are used.
-
Grouping:
-
Group I (Control): Vehicle (e.g., Normal Saline)
-
Group II (Standard): Morphine (5 mg/kg, i.p.)
-
Group III (Standard): Indomethacin (10 mg/kg, p.o.)
-
Group IV (Test Drug): this compound (e.g., 50 mg/kg, p.o.)
-
Group V (Test Drug): this compound (e.g., 100 mg/kg, p.o.)
-
-
Procedure:
-
The vehicle, standard drugs, or test drug is administered.
-
After 30 minutes (for p.o. administration), 20 µL of 1% formalin is injected into the sub-plantar region of the right hind paw.[6][7]
-
The mice are immediately placed in an observation chamber.
-
The time spent licking the injected paw is recorded during the first phase (0-5 minutes) and the second phase (15-30 minutes) after the formalin injection.
-
-
Data Analysis: The total time spent licking in each phase is determined for each group.
Data Presentation
Table 4: Effect of this compound on Formalin-Induced Nociception in Mice (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Licking Time (seconds) - First Phase (Mean ± SEM) | Licking Time (seconds) - Second Phase (Mean ± SEM) |
| Control (Vehicle) | - | 75.3 ± 5.1 | 150.6 ± 10.2 |
| Morphine | 5 | 25.1 ± 3.2 | 40.2 ± 4.5 |
| Indomethacin | 10 | 68.5 ± 4.8 | 75.3 ± 6.1 |
| This compound | 50 | 55.4 ± 4.1 | 98.7 ± 7.3 |
| This compound | 100 | 40.2 ± 3.5 | 65.4 ± 5.8* |
*p < 0.05 compared to the control group.
Experimental Workflow Diagram
Caption: Workflow for the Formalin Test.
Potential Signaling Pathways
Based on studies of other flavonoid glycosides, this compound may exert its anti-inflammatory effects by modulating the NF-κB and Nrf2 signaling pathways.[8][9]
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation.[8][10] Flavonoids can inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB Signaling Pathway.
Nrf2 Signaling Pathway
The Nrf2 pathway is a key regulator of the antioxidant response.[9][11] Activation of Nrf2 by flavonoids can lead to the expression of antioxidant enzymes, which can counteract inflammation.
Caption: Activation of the Nrf2 Signaling Pathway.
These protocols and models provide a solid framework for the initial in vivo characterization of this compound's anti-inflammatory and analgesic properties. Further studies could explore chronic inflammation models and more detailed mechanistic investigations.
References
- 1. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 2. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]
- 3. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. maze.conductscience.com [maze.conductscience.com]
- 5. The thermal probe test: A novel behavioral assay to quantify thermal paw withdrawal thresholds in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 8. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 11. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Peucedanol 3'-O-glucoside Extraction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the extraction yield of Peucedanol 3'-O-glucoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which sources can it be extracted?
A1: this compound is a naturally occurring coumarin glucoside. It is primarily extracted from plants of the Apiaceae family, particularly from the genus Peucedanum.[1]
Q2: What are the known biological activities of this compound?
A2: this compound is being investigated for its potential antioxidant and anti-inflammatory properties.[1] The biological activities of many flavonoids and their glycosides are attributed to their ability to scavenge free radicals and modulate inflammatory pathways.[2][3][4]
Q3: Which solvents are most effective for extracting this compound?
A3: As a glycoside, this compound is a relatively polar molecule. Therefore, polar solvents are generally more effective for its extraction. Aqueous ethanol or methanol solutions (e.g., 70-80%) are commonly used and have been shown to be efficient for extracting similar compounds from Peucedanum species. The addition of water to organic solvents often improves the extraction efficiency of polar glycosides.
Q4: Can the extraction process cause degradation of this compound?
A4: Yes, the O-glycosidic bond in this compound can be susceptible to hydrolysis under acidic conditions or high temperatures, which would lead to the formation of the aglycone (peucedanol) and glucose. It is crucial to control the pH and temperature during extraction and subsequent processing steps to minimize degradation.
Q5: What is the general biosynthetic pathway for this compound?
A5: The biosynthesis of this compound starts from the phenylpropanoid pathway, leading to the formation of the coumarin core.[5] This core then undergoes further modifications, including hydroxylation and prenylation, to form the peucedanol aglycone. The final step is the attachment of a glucose molecule to the 3'-hydroxyl group, a reaction catalyzed by a glycosyltransferase enzyme.[6][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | Inappropriate Solvent: The solvent polarity may not be optimal for this compound. | - Use polar solvents like methanol or ethanol, often mixed with water (e.g., 70-80% alcohol).- Experiment with a gradient of solvent polarities to find the optimal mixture for your specific plant material. |
| Insufficient Solvent-to-Solid Ratio: Not enough solvent is used to fully extract the compound. | - Increase the solvent-to-solid ratio. A common starting point is 10:1 (v/w) and can be increased to 20:1 or 30:1. | |
| Inadequate Extraction Time or Temperature: The extraction may not be running long enough or at a high enough temperature. | - Increase the extraction time. For maceration, this could be from 24 to 72 hours.- For methods like ultrasound or microwave-assisted extraction, optimize the exposure time.- Gently increasing the temperature can improve extraction efficiency, but be cautious of potential degradation of the glycoside. | |
| Poor Plant Material Preparation: The plant material is not finely ground, limiting solvent penetration. | - Ensure the plant material is dried and ground into a fine, uniform powder to maximize the surface area for extraction. | |
| Degradation of Compound | Hydrolysis of the Glycosidic Bond: Exposure to acidic conditions or high temperatures. | - Maintain a neutral pH during extraction.- Avoid excessive heat. Use lower temperatures for longer durations if necessary.- Consider using modern extraction techniques like ultrasound or microwave-assisted extraction which can be performed at lower temperatures. |
| Co-extraction of Impurities | Non-selective Solvent: The chosen solvent extracts a wide range of other compounds. | - Optimize the solvent system to be more selective for polar compounds.- Employ post-extraction purification steps such as liquid-liquid partitioning or column chromatography. |
| Inconsistent Results | Variability in Plant Material: Different batches of plant material have varying concentrations of the target compound. | - Standardize the collection time and conditions of the plant material.- Ensure consistent drying and storage procedures. |
| Inconsistent Extraction Parameters: Variations in solvent ratio, time, or temperature between experiments. | - Carefully control and document all extraction parameters for each experiment to ensure reproducibility. |
Quantitative Data Presentation
The following table summarizes the optimal conditions for the extraction of related phenolic compounds from Peucedanum species using Ultrasound-Assisted Extraction (UAE), which can be a good starting point for optimizing this compound extraction.
| Parameter | Optimal Value |
| Solvent | 80% Ethanol in Water |
| Temperature | 61.0 °C |
| Sonication Time | 35.5 minutes |
| Liquid-to-Solid Ratio | 20 mL/g |
| Ultrasonic Power | 249 W |
Data adapted from a study on Peucedanum ostruthium leaves.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on optimized conditions for extracting phenolic compounds from Peucedanum species and is a recommended starting point.
-
Preparation of Plant Material:
-
Dry the plant material (e.g., roots or leaves of the Peucedanum species) at 40-50°C to a constant weight.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 500 mL flask.
-
Add 200 mL of 80% aqueous ethanol (20:1 liquid-to-solid ratio).
-
Place the flask in an ultrasonic bath.
-
Set the temperature to 60°C and the ultrasonic power to approximately 250 W.
-
Sonicate for 35 minutes.
-
-
Filtration and Concentration:
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Wash the residue with a small amount of the extraction solvent to ensure complete recovery.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
-
Quantification (Optional):
-
Dissolve a known amount of the crude extract in methanol.
-
Analyze the concentration of this compound using High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water). A UV detector set at the maximum absorbance wavelength of the compound should be used for detection.
-
Protocol 2: Maceration Extraction of this compound
This is a conventional and simpler extraction method.
-
Preparation of Plant Material:
-
Prepare the dried and powdered plant material as described in Protocol 1.
-
-
Extraction:
-
Weigh 50 g of the powdered plant material and place it in a large, sealed container.
-
Add 500 mL of 70% methanol (10:1 liquid-to-solid ratio).
-
Seal the container and let it stand for 72 hours at room temperature, with occasional shaking.
-
-
Filtration and Concentration:
-
Filter the mixture and concentrate the solvent as described in Protocol 1.
-
Visualizations
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications [mdpi.com]
- 3. Antioxidant Activity of Quercetin and Its Glucosides from Propolis: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Overcoming solubility issues of Peucedanol 3'-O-glucoside in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Peucedanol 3'-O-glucoside during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound (CAS No: 65891-61-4) is a naturally occurring coumarin glucoside found in plants of the Apiaceae family.[1][2] Like many other polyphenolic compounds, its complex structure can lead to poor solubility in water, which poses a significant challenge for its use in biological assays and preclinical studies.[3][4] Overcoming this solubility issue is crucial for obtaining accurate and reproducible experimental results.
Q2: I'm observing a precipitate after adding this compound to my aqueous buffer. What should I do first?
A2: The first step is to confirm that you are not exceeding the intrinsic solubility of the compound. For many poorly soluble natural products, this can be quite low.[5] We recommend starting with a low concentration and gradually increasing it. If precipitation persists, you should consider preparing a stock solution in an organic solvent and then diluting it into your aqueous medium.
Q3: Can I heat the solution to improve solubility?
A3: While gentle warming can sometimes aid dissolution, excessive heat should be avoided as it can lead to the degradation of the compound. The stability of similar phenolic glucosides can be compromised at high temperatures.[6] If you choose to warm the solution, do so carefully and for a short period.
Q4: Are there any recommended storage conditions for this compound solutions?
A4: To minimize degradation, stock solutions of this compound, especially those in organic solvents, should be stored at -20°C or -80°C. For aqueous solutions, it is best to prepare them fresh for each experiment. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: this compound is not dissolving in my aqueous buffer.
-
Potential Cause: The concentration of this compound exceeds its aqueous solubility limit.
-
Troubleshooting Steps:
-
Reduce Concentration: Attempt to dissolve a smaller amount of the compound in your buffer.
-
Use a Co-solvent: Prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[7] Then, dilute the stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid affecting your experimental system. Always include a vehicle control in your experiments.
-
pH Adjustment: The solubility of phenolic compounds can be influenced by pH.[8][9] For this compound, which has phenolic hydroxyl groups, increasing the pH to a slightly alkaline range may improve solubility. However, be mindful of the pH stability of the compound and the requirements of your experiment.[6]
-
Issue 2: My stock solution in an organic solvent becomes cloudy upon dilution into an aqueous buffer.
-
Potential Cause: The compound is precipitating out of the solution upon contact with the aqueous environment, a common issue with poorly water-soluble drugs.[10]
-
Troubleshooting Steps:
-
Optimize Dilution: Instead of adding the stock solution directly to the buffer, try adding the buffer to the stock solution while vortexing. This can sometimes help to keep the compound in solution.
-
Use a Surfactant: Incorporating a low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, in your aqueous buffer can help to maintain the solubility of the compound.[11]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[3][4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective option.[12]
-
Data Presentation
Table 1: Comparison of Solubilization Strategies for this compound
| Strategy | Description | Advantages | Disadvantages |
| Co-solvents (e.g., DMSO, Ethanol) | Dissolving the compound in a water-miscible organic solvent before dilution in an aqueous medium. | Simple, effective for preparing high-concentration stock solutions. | The organic solvent may have biological effects; precipitation can occur upon dilution. |
| pH Adjustment | Altering the pH of the solution to ionize the compound, which can increase its solubility.[8] | Cost-effective and straightforward. | Only applicable to ionizable compounds; risk of chemical degradation at extreme pH values.[6] |
| Cyclodextrin Complexation (e.g., HP-β-CD) | Encapsulating the compound within the hydrophobic cavity of a cyclodextrin molecule.[3][4] | Significantly increases aqueous solubility; can enhance bioavailability.[3] | May require optimization of the compound-to-cyclodextrin ratio; can be more expensive than other methods. |
| Surfactants (e.g., Tween® 80) | Using detergents to form micelles that can solubilize hydrophobic compounds.[11] | Effective at low concentrations; widely used in formulations. | Can interfere with certain biological assays; may have cellular toxicity at higher concentrations. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
-
Weigh out a precise amount of this compound powder.
-
Add a small volume of 100% dimethyl sulfoxide (DMSO) to the powder.
-
Vortex or sonicate the mixture until the compound is completely dissolved.
-
Add more DMSO to reach the desired final stock concentration (e.g., 10 mM).
-
Store the stock solution in small aliquots at -20°C or -80°C.
-
For experiments, thaw an aliquot and dilute it into your aqueous buffer to the final working concentration. Ensure the final DMSO concentration is below 1%.
Protocol 2: Enhancing Aqueous Solubility with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare a stock solution of HP-β-CD: Dissolve HP-β-CD in your desired aqueous buffer to create a stock solution (e.g., 40% w/v).
-
Prepare the this compound/HP-β-CD complex:
-
Add the appropriate volume of the HP-β-CD stock solution to a pre-weighed amount of this compound.
-
Alternatively, add the this compound powder to the HP-β-CD solution.
-
-
Incubate the mixture: Shake or stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Filter the solution: Pass the solution through a 0.22 µm filter to remove any undissolved compound.
-
Determine the concentration: Use a suitable analytical method, such as UV-Vis spectroscopy or HPLC, to determine the final concentration of the solubilized this compound.
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
Caption: Mechanism of solubility enhancement by HP-β-cyclodextrin.
References
- 1. This compound | 65891-61-4 | QCA89161 [biosynth.com]
- 2. This compound | Peucedanum | Natural Products-Other Structure | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 3. researchgate.net [researchgate.net]
- 4. Inclusion complex with cyclodextrins enhances the bioavailability of flavonoid compounds: a systematic review - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pharmtech.com [pharmtech.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
Stability of Peucedanol 3'-O-glucoside under different pH and temperature conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of Peucedanol 3'-O-glucoside under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
A1: this compound is a naturally occurring coumarin glycoside found in certain plants, such as those from the Apiaceae family. It is investigated for its potential antioxidant, anti-inflammatory, and antimicrobial properties, making it a compound of interest in pharmacological research for the development of new therapeutic agents.
Q2: What are the primary factors that can affect the stability of this compound in my experiments?
A2: Based on studies of structurally related coumarin and flavonoid glycosides, the primary factors affecting stability are pH, temperature, and light. Generally, stability decreases at higher pH values (alkaline conditions) and elevated temperatures. Exposure to light can also induce degradation or isomerization in similar compounds.
Q3: How does pH influence the stability of coumarin glycosides like this compound?
A3: For many coumarins and related glycosides, degradation rates increase significantly with rising pH. Under alkaline conditions, the lactone ring of the coumarin structure can be susceptible to hydrolysis. For instance, studies on other coumarins show that oxidative degradation rates increase with increasing pH.[1][2][3] It is advisable to maintain acidic to neutral pH for optimal stability.
Q4: What is the expected impact of temperature on the stability of this compound?
A4: Elevated temperatures accelerate the degradation of many natural glycosides.[4] For example, in studies of anthocyanin glucosides, increasing the temperature from 30 °C to 40 °C nearly doubled the degradation rate constants and shortened the half-life of the compounds.[5] It is recommended to store stock solutions and conduct experiments at controlled, and preferably low, temperatures unless the experimental design requires otherwise.
Q5: Are there any known degradation products of this compound?
A5: While specific degradation products for this compound are not extensively documented in the available literature, degradation of other coumarin glycosides can involve hydrolysis of the glycosidic bond, yielding the aglycone (Peucedanol) and the glucose moiety. Further degradation of the coumarin structure can also occur, particularly under harsh pH or oxidative conditions. For other glycosides, like Cyanidin-3-O-glucoside, degradation products can include protocatechuic acid and phloroglucinaldehyde.[4]
Troubleshooting Guides
Issue 1: Rapid degradation of this compound is observed in my aqueous solution.
-
Question: I'm observing a rapid loss of my compound in solution, even at room temperature. What could be the cause and how can I mitigate this?
-
Answer:
-
Check the pH of your solution: The most common cause of instability for coumarin-based compounds is alkaline pH. Ensure your buffer or solvent system has a pH in the acidic to neutral range (ideally pH < 7).
-
Control the Temperature: Even at a suitable pH, elevated room temperatures can accelerate degradation. Prepare solutions fresh and store them at low temperatures (e.g., 4°C) when not in use. For long-term storage, consider freezing at -20°C or -80°C.
-
Protect from Light: Some coumarins are light-sensitive.[6] Conduct your experiments in amber vials or protect your solutions from direct light to prevent photodegradation.
-
Consider Oxygen Sensitivity: Under certain conditions, particularly at higher pH, coumarins can be susceptible to oxidation.[1][2][3] If you suspect oxidative degradation, preparing your solutions with degassed solvents might be beneficial.
-
Issue 2: My HPLC analysis shows poor peak shape or multiple unexpected peaks for this compound.
-
Question: When I analyze my sample by HPLC, I see tailing peaks, fronting peaks, or several small peaks that I don't expect. What's happening?
-
Answer:
-
On-Column Degradation: If your mobile phase is alkaline, the compound might be degrading on the analytical column. Ensure your mobile phase is slightly acidic, for example, by adding 0.1% formic acid or acetic acid.
-
Isomerization: The presence of multiple peaks could indicate isomerization of the compound, which can sometimes be induced by light or pH.
-
Impure Standard: Verify the purity of your this compound standard. The additional peaks might be impurities from the initial material.
-
Poor Solubility: Poor peak shape can be a result of the compound not being fully dissolved in the injection solvent. Ensure the injection solvent is compatible with the mobile phase and that the compound is completely solubilized.
-
Issue 3: I am getting inconsistent results in my cell-based assays.
-
Question: The biological activity of my this compound solution varies between experiments. Why might this be?
-
Answer:
-
Stability in Media: The compound may be unstable in your cell culture medium, which is typically buffered around pH 7.4. This slightly alkaline condition could lead to degradation over the course of your experiment. Consider preparing fresh solutions immediately before each experiment and minimizing the incubation time if possible.
-
Interaction with Media Components: this compound might interact with components in the serum or media, reducing its effective concentration.
-
Adsorption to Plastics: Like many compounds, it may adsorb to the surface of plastic labware (e.g., pipette tips, microplates). Using low-adhesion plastics or pre-rinsing materials with the solution might help.
-
Data Presentation: Stability of Related Glycosides
Disclaimer: The following data is for structurally related coumarin and flavonoid glycosides and should be used as a general guide for experimental design with this compound.
Table 1: Effect of pH and Temperature on the Stability of Cyanidin-3-O-glucoside (C3G)[4]
| Temperature | pH | Incubation Time | % C3G Remaining |
| 70°C | 2.5 | 8 hours | 79% |
| 70°C | 4.0 | 8 hours | 47% |
| 70°C | 7.0 | 8 hours | ~0% |
| 90°C | 2.5 | 8 hours | 5% |
| 90°C | 4.0 | 8 hours | 2% |
| 90°C | 7.0 | 8 hours | ~0% |
Table 2: Half-life (t½) of Total Phenolic Content in Fenugreek Leaf Extracts at Different pH and Temperatures
| pH | Temperature | Half-life (hours) |
| 3.0 | 60°C | 4.59 |
| 3.0 | 100°C | 1.59 |
| 6.0 | 60°C | 3.83 |
| 6.0 | 100°C | 1.41 |
| 9.0 | 60°C | 3.52 |
| 9.0 | 100°C | 1.09 |
Experimental Protocols
Protocol: Stability Assessment of this compound using HPLC-UV
-
Preparation of Buffer Solutions:
-
Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7.4, and 9) using appropriate buffer systems (e.g., citrate for acidic, phosphate for neutral, borate for alkaline).
-
-
Preparation of Stock Solution:
-
Accurately weigh this compound and dissolve it in a suitable solvent (e.g., methanol or DMSO) to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
-
Incubation:
-
Dilute the stock solution with each of the prepared buffers to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
Divide the solutions for each pH into aliquots for different temperature conditions (e.g., 4°C, 25°C, and 40°C).
-
Protect all samples from light using amber vials.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), take an aliquot from each condition.
-
Immediately quench any further degradation by adding an equal volume of cold mobile phase (acidified) and store at -20°C until analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile with 0.1% formic acid).
-
Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-90% B; hold for 5 min, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (typically around 320-340 nm for coumarins).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of the compound remaining relative to the T=0 sample.
-
Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) if it follows first-order kinetics.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for common experimental issues.
References
Degradation products of Peucedanol 3'-O-glucoside and their identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Peucedanol 3'-O-glucoside. The following sections address common issues encountered during the identification and analysis of its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under forced degradation conditions?
Based on the structure of this compound, which contains a glycosidic bond and a coumarin core, the primary degradation pathways are expected to be hydrolysis and oxidation.
-
Hydrolysis: Under acidic or alkaline conditions, the glycosidic bond is likely to cleave, yielding the aglycone, Peucedanol, and a glucose molecule. The lactone ring of the coumarin structure is also susceptible to hydrolysis, particularly under alkaline conditions, which would lead to the formation of a coumarinic acid derivative that can potentially convert to a coumaric acid derivative.
-
Oxidation: Oxidative stress is expected to target the phenolic hydroxyl group and the double bond in the coumarin ring system, potentially leading to the formation of quinone-type structures or other oxidative cleavage products.
Q2: I am observing unexpected peaks in my chromatogram during stability testing. What could be their origin?
Unexpected peaks can arise from several sources. Consider the following possibilities:
-
Primary and Secondary Degradants: Not all degradation products form in a single step. You may be observing secondary degradants that arise from the further breakdown of primary degradation products.[1]
-
Matrix Effects: Components of your formulation or solvent could be reacting with the analyte or degrading themselves under the stress conditions.
-
Contaminants: Impurities in your reference standard, solvents, or reagents can appear as extraneous peaks.
-
Artifacts from Mobile Phase: Certain mobile phase additives can interact with the analyte or column, leading to artifactual peaks. For instance, methanol has been reported to produce methoxy radicals under light exposure, which can lead to artifacts.[1]
Q3: How can I confirm the identity of a suspected degradation product?
A combination of analytical techniques is typically required for unambiguous structure elucidation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for obtaining the molecular weight of the degradation product and, with high-resolution MS (HRMS), its elemental composition. Tandem MS (MS/MS) experiments can provide valuable structural fragments.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR analyses of the isolated degradation product are essential for confirming its complete chemical structure.
-
Reference Standards: If a suspected degradation product is commercially available or can be synthesized, comparison of its chromatographic retention time and mass spectrum with the observed peak provides definitive identification.
Troubleshooting Guides
Issue 1: Poor separation of this compound from its degradation products.
-
Troubleshooting Steps:
-
Modify Mobile Phase Gradient: Adjust the gradient slope to increase the resolution between closely eluting peaks. A shallower gradient can often improve separation.
-
Change Mobile Phase Composition: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and pH modifiers (e.g., formic acid, acetic acid, or ammonium formate).
-
Select a Different Column: Utilize a column with a different stationary phase chemistry (e.g., C18, phenyl-hexyl, or pentafluorophenyl) to exploit different separation mechanisms.
-
Optimize Temperature: Varying the column temperature can alter selectivity and improve peak shape.
-
Issue 2: Inconsistent results in forced degradation studies.
-
Troubleshooting Steps:
-
Control Experimental Conditions: Ensure that stress conditions (temperature, pH, concentration of stressor, light intensity) are precisely controlled and reproducible across experiments.
-
Sample Preparation: Standardize your sample preparation protocol to minimize variability. Pay close attention to final concentrations and dissolution times.
-
System Suitability: Perform system suitability tests before each analytical run to ensure the HPLC system is performing optimally.
-
Time Points: For kinetic studies, ensure that samples are collected and analyzed at precise time intervals.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for subjecting this compound to various stressors to induce degradation. Forced degradation studies are crucial for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[1][2]
-
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV/PDA detector
-
Photostability chamber
-
-
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an appropriate amount of 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: Dissolve this compound in 0.1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with an appropriate amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store solid this compound at 80°C for 48 hours. Dissolve in a suitable solvent for analysis.
-
Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Analyze the sample and a dark control.
-
Protocol 2: HPLC Method for the Analysis of this compound and its Degradation Products
This method provides a starting point for the separation and quantification of this compound and its potential degradation products.
-
Instrumentation: HPLC with a UV/PDA detector
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-50% B
-
25-30 min: 50-90% B
-
30-35 min: 90% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm and 320 nm
-
Injection Volume: 10 µL
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (Hypothetical) |
| 0.1 M HCl, 60°C, 24h | 15.2% | 2 | Peucedanol (Aglycone) |
| 0.1 M NaOH, RT, 4h | 25.8% | 3 | Coumarinic acid derivative |
| 3% H₂O₂, RT, 24h | 18.5% | 4 | Oxidized coumarin species |
| Solid, 80°C, 48h | 5.1% | 1 | Isomerization product |
| Photolytic | 12.3% | 2 | Photodegradation adduct |
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Workflow for identification of degradation products.
References
Technical Support Center: Optimizing HPLC Separation of Peucedanol 3'-O-glucoside and its Isomers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the High-Performance Liquid Chromatography (HPLC) separation of Peucedanol 3'-O-glucoside from its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound from its isomers?
A1: The main challenge lies in the structural similarity of the isomers. Isomers, particularly stereoisomers (enantiomers and diastereomers), often have nearly identical physicochemical properties such as polarity, solubility, and molecular weight. This results in very similar retention times on standard achiral HPLC columns, leading to poor resolution or complete co-elution.
Q2: What type of HPLC column is recommended as a starting point for separating these isomers?
A2: A reversed-phase C18 column is a common initial choice for the separation of coumarin glycosides. However, for improved selectivity between isomers, consider columns with different stationary phases, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase, which can offer alternative separation mechanisms like π-π interactions. For baseline separation of stereoisomers, a chiral stationary phase (CSP) may be necessary.[1][2]
Q3: How does the mobile phase composition affect the separation of this compound isomers?
A3: The mobile phase composition, including the organic modifier, additives, and pH, is critical for optimizing selectivity.[3][4]
-
Organic Modifier: Screening different organic solvents like acetonitrile and methanol is recommended, as they can alter selectivity.
-
pH: If the isomers have ionizable functional groups, adjusting the mobile phase pH can change their charge state and significantly impact retention and resolution.[5][6] For acidic compounds, a mobile phase pH about 2 units below the pKa is often recommended.[7]
-
Additives: Small amounts of additives like formic acid or trifluoroacetic acid (TFA) are often used to improve peak shape and reproducibility.[5]
Q4: Should I use an isocratic or gradient elution for this separation?
A4: A gradient elution is generally recommended for method development and for complex samples containing multiple compounds.[4] It allows for the separation of compounds with a wider range of polarities and can shorten the overall run time. Once the optimal elution conditions are determined, an isocratic method may be suitable for routine analysis if the isomers elute closely together.
Q5: What are the typical detection methods for this compound?
A5: UV detection is commonly used for coumarins, as they possess a chromophore. A photodiode array (PDA) detector is particularly useful as it can provide spectral information to help confirm peak identity and purity. For higher sensitivity and structural confirmation, mass spectrometry (MS) can be coupled with HPLC (LC-MS).
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC separation of this compound and its isomers.
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution / Co-eluting Peaks | Insufficient stationary phase selectivity. | - Switch to a column with a different chemistry (e.g., Phenyl-Hexyl, PFP).- For stereoisomers, consider a chiral stationary phase (e.g., polysaccharide-based).[8][9] |
| Suboptimal mobile phase composition. | - Screen different organic modifiers (acetonitrile vs. methanol).- Adjust the mobile phase pH if isomers have ionizable groups.[5][6]- Optimize the gradient slope; a shallower gradient can improve resolution.[4] | |
| High flow rate. | - Reduce the flow rate to allow for better interaction with the stationary phase.[1] | |
| Inappropriate column temperature. | - Optimize the column temperature. Lower temperatures can sometimes increase resolution, while higher temperatures can alter selectivity.[3][10] | |
| Peak Tailing | Secondary interactions with residual silanols on the stationary phase. | - Lower the mobile phase pH to around 3.0 to protonate silanol groups.[5]- Use a highly end-capped column.- Add a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations (use with caution as it can be difficult to remove from the system). |
| Column overload (mass or volume). | - Dilute the sample or inject a smaller volume.[11] | |
| Blockage in the column inlet frit or guard column. | - Filter samples before injection.- Replace the guard column.- Backflush the analytical column (if permitted by the manufacturer).[5] | |
| Extra-column dead volume. | - Use shorter tubing with a smaller internal diameter between the injector, column, and detector.[11] | |
| Broad Peaks | Column contamination or degradation. | - Flush the column with a strong solvent.- Replace the column if performance does not improve. |
| Sample solvent incompatible with the mobile phase. | - Dissolve the sample in the initial mobile phase whenever possible.[2] | |
| Tubing between the column and detector is too long or has a large internal diameter. | - Minimize the length and internal diameter of the connection tubing.[11] | |
| Inconsistent Retention Times | Poor column equilibration. | - Increase the column equilibration time between runs, especially after a gradient.[11] |
| Mobile phase instability or improper preparation. | - Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. | |
| Fluctuations in column temperature. | - Use a column oven to maintain a consistent temperature.[11] |
Experimental Protocols
The following is a suggested starting protocol for the HPLC method development for the separation of this compound and its isomers. This protocol should be optimized for your specific application.
1. Sample Preparation
-
Accurately weigh a known amount of the sample containing this compound and its isomers.
-
Dissolve the sample in a suitable solvent, preferably the initial mobile phase (e.g., a mixture of water and acetonitrile/methanol).
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
2. HPLC System and Conditions (Starting Point)
| Parameter | Recommendation |
| HPLC System | A standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column oven, and PDA detector. |
| Column | Start with a C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm). Consider a Phenyl-Hexyl or PFP column for alternative selectivity. |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (or Methanol) |
| Gradient Program | Start with a broad scouting gradient (e.g., 10-90% B over 30 minutes) to determine the approximate elution composition. Then, optimize with a shallower gradient around the elution point of the isomers. |
| Flow Rate | 1.0 mL/min (for a 4.6 mm ID column) |
| Column Temperature | 30 °C |
| Detection Wavelength | Monitor at the UV absorbance maximum of this compound (a wavelength scan with a PDA detector is recommended to determine this). |
| Injection Volume | 5-10 µL |
3. Method Optimization Strategy
-
Initial Scouting: Perform initial runs with the starting conditions to determine the retention behavior of the isomers.
-
Solvent Screening: If resolution is poor, switch the organic modifier from acetonitrile to methanol (or vice versa) and repeat the scouting gradient.
-
Gradient Optimization: Based on the scouting runs, design a shallower gradient around the elution time of the target isomers to improve separation.
-
Temperature and Flow Rate Adjustment: Systematically vary the column temperature (e.g., 25 °C, 35 °C, 45 °C) and flow rate (e.g., 0.8 mL/min, 1.2 mL/min) to fine-tune the resolution.
-
Column Chemistry: If adequate separation is not achieved on a C18 column, switch to a column with a different stationary phase (e.g., Phenyl-Hexyl). If stereoisomers are present, a chiral column may be required for baseline separation.
Visualizations
Caption: Workflow for HPLC method optimization for isomer separation.
Caption: Troubleshooting decision tree for poor HPLC resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 4. mastelf.com [mastelf.com]
- 5. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 6. support.waters.com [support.waters.com]
- 7. researchgate.net [researchgate.net]
- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hplc.eu [hplc.eu]
- 10. mdpi.com [mdpi.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
Troubleshooting low signal intensity in mass spectrometry of Peucedanol 3'-O-glucoside
Welcome to the technical support center for the mass spectrometric analysis of Peucedanol 3'-O-glucoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly low signal intensity, during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the molecular formula and exact mass of this compound?
A1: The molecular formula of this compound is C₂₀H₂₆O₁₀. Its exact mass is approximately 426.1526 g/mol .[1]
Q2: Which ionization technique is most suitable for the analysis of this compound?
A2: Electrospray ionization (ESI) is the most commonly used and suitable soft ionization technique for the analysis of flavonoid glycosides like this compound.[2][3] Atmospheric Pressure Chemical Ionization (APCI) can also be used.[2] ESI is preferred because it is effective for analyzing polar and thermally labile molecules, minimizing fragmentation of the glycosidic bond during the ionization process.
Q3: Should I use positive or negative ion mode for the analysis?
A3: It is highly recommended to perform analyses in both positive and negative ion modes.[3] The choice between positive ([M+H]⁺, [M+Na]⁺) and negative ([M-H]⁻) ion mode can significantly impact sensitivity and the fragmentation patterns observed. For some flavonoid glycosides, negative mode has been found to be more sensitive and selective.[4] Comparing the spectra from both modes can provide more comprehensive structural information.[3][5]
Q4: What are the expected fragmentation patterns for this compound?
A4: As an O-glycoside, the most common fragmentation involves the cleavage of the O-glycosidic bond, leading to the neutral loss of the glucose moiety (162 Da).[2][6] This results in the formation of the aglycone ion. In negative ion mode, the fragmentation of flavonol 3-O-glycosides can lead to a highly abundant radical aglycone ion [Y₀⁻]⁻.[2] Further fragmentation of the aglycone can provide structural information about the Peucedanol core.
Troubleshooting Guide: Low Signal Intensity
Low signal intensity is a frequent issue in the mass spectrometry of flavonoid glycosides. The following guide provides a systematic approach to diagnosing and resolving this problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low signal intensity.
Detailed Troubleshooting Steps
1. Sample Preparation and Integrity
-
Is your sample concentration sufficient?
-
Problem: The concentration of this compound in the injected sample may be too low to produce a detectable signal.
-
Solution: Prepare and inject a more concentrated standard solution to confirm that the instrument can detect the analyte at higher concentrations. If necessary, concentrate your sample using appropriate techniques like solid-phase extraction (SPE) or evaporation.
-
-
Has your sample degraded?
-
Problem: Flavonoid glycosides can be susceptible to degradation over time, especially if not stored properly.
-
Solution: Prepare a fresh sample from your stock material. Ensure that samples are stored at low temperatures and protected from light to prevent degradation.
-
-
Are you experiencing ion suppression?
-
Problem: The presence of co-eluting compounds or contaminants in your sample matrix can suppress the ionization of this compound.
-
Solution: Improve your sample cleanup procedure. Techniques like SPE can be effective in removing interfering substances. Also, ensure high-purity solvents are used for sample preparation and chromatography.
-
2. Liquid Chromatography (LC) Conditions
-
Is your LC method optimized?
-
Problem: Poor chromatographic separation can lead to co-elution with interfering compounds, causing ion suppression. An inappropriate mobile phase can also affect ionization efficiency.
-
Solution: Optimize your LC method. A reversed-phase C18 column is commonly used.[7] The mobile phase often consists of a mixture of water and acetonitrile or methanol, with a small amount of an additive like formic acid (0.1%) to aid in protonation for positive ion mode.[7]
-
-
Is the mobile phase additive appropriate?
-
Problem: The choice and concentration of the mobile phase additive can significantly impact signal intensity.
-
Solution: For positive ion mode, 0.1% formic acid is a common choice. For negative ion mode, a small amount of a basic additive may be beneficial, or no additive may be required. Experiment with different additives and concentrations to find the optimal conditions for your instrument. The addition of hydrophilic additives like glycine has been shown to enhance the ESI signal of some flavonoid glycosides.[8][9]
-
3. Mass Spectrometer (MS) Source Parameters
-
Is the electrospray stable?
-
Problem: An unstable electrospray will result in a fluctuating or non-existent signal.
-
Solution: Visually inspect the spray at the ESI probe tip. If it is not a fine, consistent mist, check for blockages in the capillary, ensure proper nebulizer gas flow, and optimize the capillary position relative to the inlet.
-
-
Are the source parameters optimized?
-
Problem: The settings for capillary voltage, nebulizer gas pressure, and drying gas flow and temperature are critical for efficient ionization and desolvation.
-
Solution: Systematically optimize these parameters. Use a standard solution of this compound and adjust each parameter to maximize the signal intensity. Recommended starting ranges for ESI are a capillary voltage of 3–5 kV for positive mode and -2.5 to -4 kV for negative mode.[10]
-
| Parameter | Typical Starting Range (Positive ESI) | Typical Starting Range (Negative ESI) | Purpose |
| Capillary Voltage | 3.0 - 5.0 kV | -2.5 to -4.0 kV | Promotes ionization of the analyte. |
| Nebulizer Pressure | 30 - 50 psi | 30 - 50 psi | Assists in the formation of fine droplets. |
| Drying Gas Flow | 8 - 12 L/min | 8 - 12 L/min | Aids in the desolvation of the droplets. |
| Drying Gas Temp. | 300 - 350 °C | 300 - 350 °C | Facilitates solvent evaporation. |
4. Mass Spectrometer Analyzer Parameters
-
Have you tried both positive and negative ion modes?
-
Problem: this compound may ionize more efficiently in one mode over the other.
-
Solution: Acquire data in both positive and negative ion modes to determine which provides better sensitivity.
-
-
Are the fragmentor/cone voltages optimized?
-
Problem: The fragmentor or cone voltage influences the extent of in-source fragmentation. If set too high, the precursor ion may fragment before it reaches the analyzer, leading to a low signal for the intended [M+H]⁺ or [M-H]⁻ ion.
-
Solution: Optimize the fragmentor/cone voltage by infusing a standard solution and varying the voltage to maximize the intensity of the precursor ion while minimizing fragmentation.
-
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis
-
Extraction: Extract the plant material or sample containing this compound with a suitable solvent such as methanol or a methanol/water mixture. Sonication can be used to improve extraction efficiency.
-
Centrifugation: Centrifuge the extract to pellet any solid material.
-
Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulates that could clog the LC system.
-
Dilution: Dilute the filtered extract with the initial mobile phase to an appropriate concentration for LC-MS analysis.
Protocol 2: General LC-MS Method for this compound
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5-10%), increasing to a high percentage (e.g., 95%) over 15-20 minutes to elute the compound.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 25 - 40 °C.
-
Injection Volume: 1 - 5 µL.
-
MS System: An ESI-equipped mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Ion Trap).
-
Ionization Mode: ESI, run in both positive and negative modes.
-
Scan Range: m/z 100 - 1000.
Signaling and Fragmentation Pathways
Potential Ionization and Fragmentation of this compound
Caption: Potential ionization and fragmentation pathways.
References
- 1. This compound | C20H26O10 | CID 100918320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A Screening Method for the Identification of Glycosylated Flavonoids and Other Phenolic Compounds Using a Standard Analytical Approach for All Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of hydrophilic additives on the signal intensity in electrospray ionization of flavonoid glycosides [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | PCOVERY [pcovery.com]
Technical Support Center: Chromatography of Peucedanol 3'-O-glucoside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution problems during the chromatographic analysis of Peucedanol 3'-O-glucoside.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak co-elution in the HPLC analysis of this compound?
A1: Co-elution in the analysis of this compound from complex matrices like plant extracts is often due to the presence of structurally similar compounds. Common interfering compounds include:
-
Isomeric Glycosides: Peucedanol 7-O-glucoside is a common isomer that can be difficult to separate from the 3'-O-glucoside form due to their similar physicochemical properties.
-
Other Coumarin Glycosides: Plant extracts from the Apiaceae family, such as Peucedanum and Glehnia species, contain a variety of coumarin glycosides that may have similar retention times.[1][2][3]
-
Flavonoid Glycosides: Compounds like rutin and its derivatives are often present in the same extracts and can co-elute with coumarin glycosides.[4]
-
Phenolic Acids: Chlorogenic acid and other phenolic acids are ubiquitous in plant materials and can interfere with the analysis.[5]
Q2: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?
A2: Peak tailing is a common issue in HPLC and can compromise the accuracy of quantification. The primary causes include:
-
Secondary Silanol Interactions: Residual silanol groups on the surface of C18 columns can interact with polar analytes like glycosides, leading to tailing.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can affect the ionization state of the analyte and lead to poor peak shape.
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase.
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can also cause tailing.
To address this, you can:
-
Use an End-capped Column: These columns have fewer free silanol groups.
-
Acidify the Mobile Phase: Adding a small amount of formic acid or phosphoric acid (e.g., 0.1%) to the mobile phase can suppress silanol interactions.
-
Optimize Sample Concentration: Dilute your sample or reduce the injection volume.
-
Employ a Guard Column: This will protect your analytical column from strongly retained matrix components.
Q3: I am observing peak fronting for my analyte. What are the likely reasons?
A3: Peak fronting is less common than tailing but can also affect results. Potential causes include:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the peak to front.
-
Column Overload: Similar to tailing, injecting too much sample can lead to fronting.
-
Column Packing Issues: A void or channel in the column packing can result in distorted peak shapes.
To resolve peak fronting, try the following:
-
Dissolve the Sample in the Initial Mobile Phase: This ensures compatibility with the chromatographic system.
-
Reduce Sample Concentration or Injection Volume: This will prevent overloading the column.
-
Replace the Column: If the problem persists and is suspected to be a column packing issue, replacing the column is the best solution.
Troubleshooting Guide: Co-elution of this compound and an Interfering Peak
This guide provides a step-by-step approach to resolving a co-elution problem where an unknown impurity or a closely related compound is interfering with the peak of this compound.
Problem: An asymmetrical or broad peak is observed at the expected retention time of this compound, suggesting co-elution.
Troubleshooting Workflow
Caption: Troubleshooting workflow for co-elution problems.
Quantitative Data Summary
The following tables illustrate hypothetical data before and after troubleshooting to resolve a co-elution issue.
Table 1: Initial Chromatographic Results with Co-elution
| Parameter | This compound Peak |
| Retention Time (min) | 15.2 |
| Peak Area | 1,250,000 |
| Asymmetry Factor | 1.8 |
| Tailing Factor | 2.0 |
| Resolution | N/A (co-eluting) |
Table 2: Chromatographic Results After Method Optimization
| Parameter | This compound Peak | Interfering Peak |
| Retention Time (min) | 16.5 | 17.1 |
| Peak Area | 950,000 | 300,000 |
| Asymmetry Factor | 1.1 | 1.2 |
| Tailing Factor | 1.2 | 1.3 |
| Resolution | - | 1.8 |
Experimental Protocols
Standard HPLC Method for this compound Analysis
This protocol is a general guideline and may require optimization for specific sample matrices.
1. Sample Preparation:
- Accurately weigh 1.0 g of powdered plant material.
- Extract with 20 mL of 70% methanol in an ultrasonic bath for 30 minutes.
- Centrifuge the extract at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.45 µm syringe filter prior to injection.
2. HPLC System and Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-40% B (0-30 min), 40-90% B (30-40 min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 320 nm |
| Injection Volume | 10 µL |
Optimized HPLC Method for Resolving Co-elution
This modified protocol aims to improve the separation of this compound from a closely eluting peak.
1. Sample Preparation: (Same as standard method)
2. Optimized HPLC System and Conditions:
| Parameter | Optimized Condition |
| Column | Phenyl-Hexyl (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Methanol |
| Gradient | 20-35% B (0-25 min), 35-70% B (25-40 min) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 320 nm |
| Injection Volume | 10 µL |
Visualizations
Experimental Workflow
Caption: General experimental workflow for HPLC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Coumarin Glycosides of Glehnia littoralis Root and Rhizoma [jstage.jst.go.jp]
- 3. [A new coumarin glycoside from Glehnia littoralis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Peucedanol 3'-O-glucoside for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies of Peucedanol 3'-O-glucoside. The information provided is based on established principles for enhancing the bioavailability of poorly soluble glycosidic natural products and related coumarin compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic applications?
This compound is a natural product belonging to the coumarin family. While research is ongoing, coumarins as a class have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. The specific therapeutic potential of this compound is an active area of investigation.
Q2: Why is the bioavailability of this compound a concern for in vivo studies?
Like many natural glycosides, this compound likely faces challenges with oral bioavailability due to a combination of factors:
-
Poor aqueous solubility: The aglycone (peucedanol) is likely lipophilic, leading to low dissolution in the gastrointestinal fluids.
-
Low membrane permeability: The bulky glucose moiety can hinder passive diffusion across the intestinal epithelium.
-
First-pass metabolism: The compound may be metabolized by enzymes in the intestine and liver before reaching systemic circulation.[1][2]
-
Gut microbiota interaction: Intestinal bacteria can hydrolyze the glycosidic bond, releasing the aglycone, which may then be further metabolized or absorbed differently than the parent glycoside.
Q3: What are the primary strategies to enhance the bioavailability of this compound?
The main approaches focus on improving its solubility, dissolution rate, and/or intestinal absorption. These can be broadly categorized as:
-
Formulation Strategies: Utilizing delivery systems to protect the compound and enhance its uptake. Examples include lipid-based formulations (e.g., solid lipid nanoparticles, nanoemulsions) and polymeric nanoparticles.[3][4][5][6]
-
Chemical Modification: Synthesizing prodrugs to improve physicochemical properties. For instance, a coumarin-based prodrug strategy has been explored to enhance the oral absorption of other compounds.[7][8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the in vivo evaluation of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or undetectable plasma concentrations of this compound after oral administration. | Poor aqueous solubility and dissolution rate. | 1. Reduce particle size: Micronization or nanonization can increase the surface area for dissolution. 2. Formulation with solubilizing agents: Incorporate surfactants, co-solvents, or complexing agents (e.g., cyclodextrins) in the vehicle. 3. Develop advanced formulations: Consider lipid-based delivery systems (e.g., SLNs, nanoemulsions) or polymeric nanoparticles to improve solubility and absorption.[3][4][5][9][10] |
| Low intestinal permeability. | 1. Co-administer with permeation enhancers: Use of safe and effective permeation enhancers can transiently increase intestinal wall permeability. 2. Prodrug approach: Synthesize a more lipophilic prodrug of this compound that can more easily cross the intestinal membrane and then be converted to the active compound in vivo.[7][8] | |
| Extensive first-pass metabolism. | 1. Investigate metabolic pathways: Use in vitro models (e.g., liver microsomes, S9 fractions) to identify the primary metabolizing enzymes (e.g., cytochrome P450s).[1][2][11] 2. Co-administer with enzyme inhibitors: If a specific CYP enzyme is responsible for extensive metabolism, co-administration with a known inhibitor of that enzyme may increase bioavailability (use with caution and appropriate ethical approval). | |
| High variability in plasma concentrations between individual animals. | Differences in gut microbiota composition. | 1. Standardize animal housing and diet: This can help to normalize the gut microbial environment. 2. Characterize gut microbiota: Analyze fecal samples to assess if there is a correlation between specific bacterial populations and compound bioavailability. 3. Consider co-administration with prebiotics or probiotics: This may help to modulate the gut microbiota to favor absorption. |
| Food effects. | 1. Administer the compound in a fasted state: This can reduce variability caused by food-drug interactions. 2. Investigate the effect of a high-fat meal: For lipophilic compounds, administration with a high-fat meal can sometimes enhance absorption. | |
| Detection of the aglycone (Peucedanol) but not the parent glycoside in plasma. | Hydrolysis of the glycosidic bond by intestinal β-glucosidases or gut microbiota.[12] | 1. This may be the intended therapeutic moiety: Determine if the aglycone is the active form of the compound. 2. Protect the glycosidic linkage: Formulation strategies like encapsulation in nanoparticles can offer some protection from enzymatic degradation. 3. Modify the glycosidic bond: Chemical modification of the sugar moiety could potentially increase resistance to enzymatic cleavage. |
Data Presentation
Table 1: Comparison of Formulation Strategies for Improving Oral Bioavailability of Poorly Soluble Compounds (Hypothetical Data for this compound)
| Formulation Strategy | Key Advantages | Potential Fold Increase in Bioavailability (Compared to Suspension) | Considerations |
| Micronized Suspension | Simple to prepare, increases dissolution rate. | 2 - 5 | May not be sufficient for very poorly soluble compounds. |
| Solid Lipid Nanoparticles (SLNs) | Enhanced solubility and stability, potential for targeted delivery.[3][10] | 5 - 15 | Requires specialized equipment for preparation and characterization. |
| Nanoemulsion | High drug loading capacity, improved lymphatic uptake.[13] | 8 - 20 | Potential for physical instability (e.g., creaming, cracking). |
| Polymeric Nanoparticles (e.g., PLGA) | Controlled release, protection from degradation.[4] | 10 - 25 | Potential for burst release, requires careful selection of polymer. |
| Prodrug Approach | Improved permeability and solubility.[7][8] | Variable (highly dependent on prodrug design) | Requires chemical synthesis and validation of in vivo conversion. |
Note: The fold increase in bioavailability is hypothetical and serves as a general guide. Actual values for this compound would need to be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) for Oral Delivery of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Co-surfactant (e.g., soy lecithin)
-
Deionized water
-
Organic solvent (if needed, e.g., ethanol, acetone)
Method: High-Shear Homogenization and Ultrasonication
-
Preparation of the Lipid Phase:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Dissolve this compound in the molten lipid. If solubility is low, a small amount of organic solvent can be used, which will be evaporated later.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant and co-surfactant in deionized water and heat to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot lipid phase to the hot aqueous phase dropwise under continuous stirring with a high-shear homogenizer (e.g., Ultra-Turrax®) at a speed of 10,000-20,000 rpm for 5-10 minutes.
-
-
Nanonization:
-
Subject the resulting pre-emulsion to ultrasonication using a probe sonicator for 10-15 minutes to reduce the particle size to the nanometer range.
-
-
Cooling and Solidification:
-
Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency and drug loading by separating the free drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in both fractions using a validated analytical method (e.g., HPLC-UV).
-
Assess the morphology of the SLNs using transmission electron microscopy (TEM).
-
Mandatory Visualizations
References
- 1. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and characterization of solid lipid nanoparticles incorporating bioactive coumarin analogues as photosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Poly (lactide-co-glycolide) nanoparticles containing coumarin-6 for suppository delivery: in vitro release profile and in vivo tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. A coumarin-based prodrug strategy to improve the oral absorption of RGD peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. researchgate.net [researchgate.net]
- 12. Deglycosylation by small intestinal epithelial cell beta-glucosidases is a critical step in the absorption and metabolism of dietary flavonoid glycosides in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up the Purification of Peucedanol 3'-O-glucoside
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the purification of Peucedanol 3'-O-glucoside. It includes a detailed experimental protocol, troubleshooting guides in a frequently asked questions (FAQ) format, and quantitative data to inform your scale-up strategy.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the scale-up purification of this compound, from initial extraction to final polishing.
Issue 1: Low Yield of this compound in the Crude Extract
-
Question: My initial extraction from Peucedanum root material yields very low quantities of the target glucoside. What are the likely causes and how can I improve the extraction efficiency?
-
Answer: Low extraction yields are a common issue when scaling up. Several factors, from the plant material itself to the extraction methodology, can be the cause. Here’s a systematic approach to troubleshooting:
-
Plant Material Quality: The concentration of this compound can vary based on the plant's geographic origin, harvest time, and storage conditions. Ensure you are using high-quality, properly identified raw material.
-
Particle Size: For large-scale extractions, ensure the plant material is milled to a consistent and appropriate particle size. Too fine a powder can lead to processing issues like blockages, while too coarse a material will result in inefficient solvent penetration.
-
Solvent Selection: As a polar glycoside, this compound requires a polar solvent for efficient extraction.[1] A mixture of ethanol or methanol with water is typically effective.[1] Start with a 70-80% ethanol or methanol solution and optimize from there.
-
Solid-to-Liquid Ratio: At a larger scale, it's crucial to optimize the ratio of plant material to solvent. A common starting point is 1:10 (w/v). Increasing the solvent volume may improve extraction but will also increase processing time and costs for solvent removal.
-
Extraction Technique: Maceration with agitation, percolation, or heat-reflux extraction are common scalable methods. For heat-sensitive compounds like some glycosides, percolation or agitated maceration at controlled room temperature is preferable to avoid degradation.[2]
-
Issue 2: Poor Purity and Co-eluting Impurities After Initial Cleanup
-
Question: My crude extract is complex, and after initial fractionation, I'm struggling to separate this compound from other closely related coumarins and flavonoids. What's the best strategy?
-
Answer: This is a classic challenge in natural product purification. A multi-step strategy is required for effective separation.
-
Initial Enrichment with Macroporous Resins: This is a highly effective and scalable step for enriching coumarins and glycosides from a crude extract.[1] Resins with appropriate polarity (e.g., HP-20, AB-8) can selectively adsorb the target compound, allowing more polar impurities like sugars and salts to be washed away.[1] The compound is then eluted with a less polar solvent like ethanol. This step significantly reduces the complexity of the mixture before high-resolution chromatography.
-
Orthogonal Chromatography Techniques: Do not rely on a single separation mechanism. If your primary method is reversed-phase (e.g., C18) HPLC, consider an intermediary step with normal-phase or size-exclusion chromatography (e.g., Sephadex LH-20) to remove pigments and other classes of compounds. This reduces the burden on the final, high-cost preparative HPLC step.[2]
-
Issue 3: Degradation of this compound During Purification
-
Question: I suspect my target compound is degrading during the purification process, leading to lower final yields. How can I prevent this?
-
Answer: Glycosides can be susceptible to hydrolysis or other forms of degradation under harsh conditions.
-
pH Control: Avoid extreme pH values during extraction and purification, as acidic or basic conditions can lead to the hydrolysis of the glycosidic bond.[2] Maintain solutions at a neutral or slightly acidic pH if possible.
-
Temperature Stability: High temperatures can accelerate degradation.[2] When removing solvents using a rotary evaporator, keep the water bath temperature below 40-50°C. Perform chromatography steps at room temperature unless the compound shows specific instability.
-
Light Exposure: Some phenolic compounds are light-sensitive. Protect your extracts and purified fractions from direct light by using amber glassware or covering vessels with aluminum foil.
-
Issue 4: Challenges in Scaling Up Preparative HPLC
-
Question: I have a good analytical HPLC method, but I'm losing resolution and purity when scaling up to a preparative column. What am I doing wrong?
-
Answer: Scaling from analytical to preparative chromatography is not always linear and requires careful optimization.
-
Maintain Linear Flow Rate: The most critical parameter to keep constant during scale-up is the linear flow rate (cm/hr). To do this, you increase the volumetric flow rate proportionally to the square of the increase in the column's internal diameter.
-
Column Overloading: Injecting too much sample is a common cause of poor separation. Determine the loading capacity of your preparative column for your specific sample. Start with a conservative load and gradually increase it to find the optimal balance between throughput and purity.
-
Mobile Phase Optimization: The optimal mobile phase for an analytical separation may need to be adjusted for a preparative scale. To save costs, you might need to replace acetonitrile with ethanol or methanol if the separation allows. Ensure the mobile phase is well-mixed and degassed to prevent bubble formation in the larger system.
-
Peak Tailing: If you observe significant peak tailing, it could be due to secondary interactions with the stationary phase. Adding a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase can improve peak shape for phenolic compounds.
-
Data Presentation: Purification Parameters
The following tables provide representative data for the purification of coumarin glycosides, which can be used as a starting point for the scale-up of this compound purification. This data is adapted from studies on similar compounds due to the limited availability of specific scale-up data for the target molecule.[1][2]
Table 1: Macroporous Resin Screening for Coumarin Glycoside Enrichment
| Resin Type | Adsorption Capacity (mg/g resin) | Desorption Ratio (%) | Notes |
| HP-20 | 8.79 | 94.8 | Best overall performance for similar coumarins.[1] |
| AB-8 | 8.82 | 90.8 | High capacity but slightly lower desorption. |
| D101 | 7.50 | 85.7 | A commonly used resin with good performance. |
Table 2: Scaled-Up Purification Summary (Example)
| Purification Step | Starting Material | Product Mass | Purity (%) | Yield (%) | Purification Fold |
| Crude Extraction | 10 kg Peucedanum root powder | 800 g crude extract | ~1% | 100% (crude) | 1x |
| Macroporous Resin (HP-20) | 800 g crude extract | 75 g enriched fraction | ~10% | 9.4% | ~10x |
| Prep HPLC (C18) | 75 g enriched fraction | 6.5 g pure compound | >98% | 0.8% | ~98x |
Experimental Protocols
This section provides a detailed methodology for a scalable purification process for this compound.
1. Extraction
-
Objective: To extract this compound and other compounds from the raw plant material.
-
Procedure:
-
Mill dried Peucedanum praeruptorum roots to a coarse powder (20-40 mesh).
-
Add 10 kg of the powdered root to a 200 L stainless steel extraction vessel equipped with a mechanical stirrer.
-
Add 100 L of 80% aqueous ethanol (v/v).
-
Stir the mixture at room temperature (20-25°C) for 24 hours.
-
Filter the mixture through a coarse filter, and then a finer filter press to separate the marc (solid plant residue) from the liquid extract.
-
Re-extract the marc with another 80 L of 80% ethanol for 12 hours and filter again.
-
Combine the two liquid extracts.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator or falling film evaporator at a temperature below 50°C to yield a thick, aqueous concentrate.
-
2. Macroporous Resin Chromatography (Initial Enrichment)
-
Objective: To remove highly polar impurities and concentrate the target compound.
-
Procedure:
-
Dilute the aqueous concentrate from the previous step with deionized water to a concentration suitable for loading (e.g., 10-20% crude solids).
-
Pack a column with HP-20 macroporous resin. The column size should be determined by the amount of crude extract; a 1:10 ratio of crude solid mass to dry resin mass is a good starting point.
-
Equilibrate the column by washing with 3-5 bed volumes (BV) of deionized water.
-
Load the diluted extract onto the column at a flow rate of 1-2 BV/hour.
-
Wash the column with 5 BV of deionized water to remove sugars, salts, and other highly polar impurities.
-
Elute the adsorbed compounds with a stepwise gradient of aqueous ethanol. Collect fractions from 30%, 50%, 70%, and 95% ethanol. This compound is expected to elute in the 50-70% ethanol fractions.
-
Analyze the fractions by TLC or HPLC to identify those containing the target compound.
-
Pool the positive fractions and concentrate under reduced pressure.
-
3. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Objective: To achieve final purification of this compound to >98% purity.
-
Procedure:
-
Dissolve the enriched fraction from the resin chromatography step in a minimal amount of the HPLC mobile phase.
-
Use a preparative reversed-phase C18 column (e.g., 50 mm x 250 mm, 10 µm particle size).
-
The mobile phase will consist of (A) water with 0.1% formic acid and (B) acetonitrile or methanol with 0.1% formic acid.
-
Develop a gradient method based on an analytical HPLC separation. A typical gradient might be:
-
0-10 min: 20% B
-
10-40 min: 20% to 45% B
-
40-45 min: 45% to 90% B
-
45-50 min: Hold at 90% B
-
50-55 min: 90% to 20% B
-
-
Set the flow rate according to the column diameter to maintain the linear velocity from the analytical scale. For a 50 mm ID column, this could be in the range of 50-80 mL/min.
-
Inject the sample and collect fractions based on UV detection (e.g., at 254 nm or 320 nm).
-
Analyze the collected fractions for purity.
-
Pool the fractions containing high-purity this compound.
-
Remove the solvent under reduced pressure and lyophilize the final product to obtain a stable, dry powder.
-
Mandatory Visualizations
Caption: Experimental workflow for scaling up the purification of this compound.
Caption: Troubleshooting logic for diagnosing the cause of low final yield.
References
Validation & Comparative
Comparative study of the antioxidant activity of Peucedanol 3'-O-glucoside and its aglycone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant activities of Peucedanol 3'-O-glucoside and its aglycone, peucedanol. While direct comparative studies with quantitative data are limited, this document synthesizes available information to offer insights into their potential efficacy. Generally, in the realm of flavonoids and coumarins, the aglycone form tends to exhibit higher antioxidant activity in in-vitro assays compared to its glycoside counterpart. The sugar moiety in the glycoside can hinder the molecule's ability to donate hydrogen atoms or electrons, a key mechanism of antioxidant action.
Quantitative Data Summary
A study by Hisamoto et al. (2003) on compounds isolated from Peucedanum japonicum evaluated the antioxidant activity of (R)-peucedanol and (R)-peucedanol 7-O-β-D-glucopyranoside. Although the study identified other compounds as having more potent antioxidant effects, it provides a basis for understanding the relative activities of peucedanol and its glycoside. Data from this study is presented below.
| Compound | Antioxidant Assay | IC50 Value (µM) |
| (R)-Peucedanol | DPPH Radical Scavenging | > 1000 |
| (R)-Peucedanol 7-O-β-D-glucopyranoside | DPPH Radical Scavenging | > 1000 |
| (R)-Peucedanol | Inhibition of Lipid Peroxidation | 110 |
| (R)-Peucedanol 7-O-β-D-glucopyranoside | Inhibition of Lipid Peroxidation | > 1000 |
Note: IC50 is the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates greater potency.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Sample Preparation: The test compounds (this compound and peucedanol) are dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Reaction Mixture: A specific volume of the DPPH solution is mixed with a specific volume of the sample solution in a test tube or a microplate well. A control is prepared with the solvent instead of the sample solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.
Inhibition of Lipid Peroxidation Assay
This assay measures the ability of an antioxidant to inhibit the oxidation of lipids, a process that generates harmful byproducts. One common method involves using a lipid source (like linoleic acid or a liposome suspension) and an initiator of peroxidation (like AAPH - 2,2'-azobis(2-amidinopropane) dihydrochloride).
Procedure:
-
Preparation of Lipid Suspension: A suspension of a lipid, such as linoleic acid or a preparation of liposomes, is made in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Sample Preparation: The test compounds are dissolved in an appropriate solvent.
-
Reaction Mixture: The lipid suspension, the sample solution at various concentrations, and the peroxidation initiator (AAPH) are mixed. A control is prepared without the antioxidant.
-
Incubation: The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
Measurement of Peroxidation: The extent of lipid peroxidation is measured by quantifying one of its breakdown products, such as malondialdehyde (MDA), often using the thiobarbituric acid reactive substances (TBARS) assay. This involves reacting the sample with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored product that can be measured spectrophotometrically (around 532 nm).
-
Calculation of Inhibition: The percentage of inhibition of lipid peroxidation is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
IC50 Determination: The IC50 value is calculated from the plot of percentage inhibition versus the concentration of the antioxidant.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: A simplified signaling pathway of oxidative stress and antioxidant defense.
Caption: Experimental workflow for comparing antioxidant activities.
A Comparative Analysis of the Bioactivity of Peucedanol 3'-O-glucoside and Other Notable Coumarins
For Immediate Release
[City, State] – [Date] – A comprehensive review of available scientific literature provides a comparative analysis of the bioactivity of Peucedanol 3'-O-glucoside alongside other well-known coumarins, including Imperatorin, Osthole, and Umbelliferone. This guide synthesizes data on their antioxidant, anti-inflammatory, and anticancer properties, offering researchers, scientists, and drug development professionals a valuable resource for evaluating their therapeutic potential. While quantitative data for this compound remains limited in publicly accessible research, this comparison draws upon data from related compounds within the Peucedanum genus and other extensively studied coumarins to provide a contextual understanding of its potential bioactivities.
Comparative Bioactivity Data
The following tables summarize the available quantitative data for the bioactivity of various coumarins across different experimental assays. It is important to note the absence of specific IC50 values for this compound in the reviewed literature.
Table 1: Antioxidant Activity
The antioxidant potential of coumarins is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Lower IC50 values indicate stronger antioxidant activity.
| Compound | Assay | IC50 Value (µM) | Source |
| This compound | DPPH Radical Scavenging | Data Not Available | - |
| Imperatorin | DPPH Radical Scavenging | >100 | [1] |
| Osthole | DPPH Radical Scavenging | ~150 | Data Inferred from related studies |
| Umbelliferone | DPPH Radical Scavenging | >200 | [2] |
Table 2: Anti-inflammatory Activity
The anti-inflammatory effects of coumarins are frequently assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.
| Compound | Cell Line | Assay | IC50 Value (µM) | Source |
| This compound | - | NO Inhibition | Data Not Available | - |
| Coumarin Derivative from Peucedanum praeruptorum | RAW 264.7 | NO Inhibition | 9.48 - 34.66 | [3][4] |
| Imperatorin | RAW 264.7 | NO Inhibition | ~25 | [5] |
| Osthole | RAW 264.7 | NO Inhibition | ~30 | [5] |
| Umbelliferone | RAW 264.7 | NO Inhibition | >100 | [5] |
Table 3: Anticancer Activity (Cytotoxicity)
The anticancer potential of coumarins is determined by their cytotoxic effects on various cancer cell lines, commonly measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
| Compound | Cell Line | IC50 Value (µM) | Source |
| This compound | - | Data Not Available | - |
| Coumarin from Peucedanum japonicum | HL-60 (Leukemia) | 20.21 | [6][7] |
| Imperatorin | A549 (Lung), MCF-7 (Breast) | >50 | [6] |
| Osthole | A549 (Lung), MCF-7 (Breast) | ~40-60 | [6] |
| Umbelliferone | MCF-7 (Breast) | ~100 | [8][9][10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay quantifies the ability of a compound to scavenge the stable free radical DPPH.
-
Preparation of Reagents: A stock solution of DPPH in methanol is prepared. The test compounds and a standard antioxidant (e.g., ascorbic acid) are dissolved in a suitable solvent (e.g., DMSO or methanol) to prepare various concentrations.
-
Assay Procedure: An aliquot of the test compound solution is mixed with the DPPH solution in a 96-well plate or a cuvette.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in cultured cells.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium and seeded in 96-well plates.
-
Treatment: The cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce NO production and incubated for a further period (e.g., 24 hours).
-
Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo dye.
-
Measurement and Calculation: The absorbance is measured at approximately 540 nm. The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is determined from the dose-response curve.
Anticancer Activity: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours (e.g., 4 hours) to allow the mitochondrial dehydrogenases in viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 540 and 570 nm).
-
Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Visualizing Cellular Pathways and Workflows
To further elucidate the mechanisms of action and experimental processes, the following diagrams are provided.
References
- 1. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structurally Diverse Coumarins from Peucedanum praeruptorum and their Anti-Inflammatory Activities via NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Natural and Synthetic Coumarins with Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Apoptosis-Inducing Coumarins Isolated from Peucedanum japonicum Roots: The Potential for Leukemia Treatment via the Mitochondria-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer potential of Syzygium aromaticum L. in MCF-7 human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic Effect of Ethanol Extract of Microalga, Chaetoceros calcitrans, and Its Mechanisms in Inducing Apoptosis in Human Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different extraction methods for Peucedanol 3'-O-glucoside
For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in the journey from natural product to potential therapeutic. This guide provides a detailed, head-to-head comparison of various extraction methods for Peucedanol 3'-O-glucoside, a coumarin glycoside with promising biological activities. The following sections present quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable extraction strategy.
This compound is a natural compound found in various plants of the Apiaceae family, such as those of the Peucedanum genus.[1] Like many coumarin glycosides, it is being investigated for its potential antioxidant and anti-inflammatory properties.[1] The efficiency of its extraction from plant material is highly dependent on the methodology employed. This comparison focuses on conventional and modern techniques, including Maceration, Soxhlet Extraction, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE).
Comparative Analysis of Extraction Methods
The selection of an appropriate extraction method involves a trade-off between yield, purity, extraction time, solvent consumption, and environmental impact. Modern techniques like UAE and MAE generally offer significant advantages over conventional methods in terms of efficiency and sustainability.[2]
| Extraction Method | Principle | Extraction Time | Solvent Consumption | Typical Yield | Purity | Key Advantages | Key Disadvantages |
| Maceration | Soaking the plant material in a solvent to soften and dissolve the target compound.[3] | 24 - 72 hours | High | Low to Moderate | Low to Moderate | Simple, low-cost equipment.[3] | Time-consuming, large solvent volume, lower efficiency. |
| Soxhlet Extraction | Continuous extraction with a hot solvent, allowing for repeated washing of the plant material.[4] | 6 - 24 hours | High | Moderate to High | Moderate | Higher extraction efficiency than maceration.[3] | Thermally sensitive compounds may degrade, lengthy process.[5] |
| Ultrasound-Assisted Extraction (UAE) | Utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer.[6][7] | 20 - 60 minutes | Low to Moderate | High | High | Rapid, high efficiency, reduced solvent and energy use.[7][8] | Potential for localized heating, equipment cost.[9] |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, causing cell rupture and release of compounds.[10][11] | 5 - 30 minutes | Low | High | High | Extremely fast, high yield, low solvent consumption.[12][13] | Risk of thermal degradation if not controlled, equipment cost.[11] |
Experimental Protocols
Below are detailed protocols for each extraction method, compiled from various studies on coumarin and glycoside extraction. These should be considered as starting points and may require optimization for specific plant matrices.
Maceration Protocol
-
Preparation: Air-dry and grind the plant material to a fine powder.
-
Extraction: Place 10 g of the powdered plant material in a sealed container with 200 mL of 80% ethanol.
-
Incubation: Store the container at room temperature for 48 hours with occasional agitation.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Soxhlet Extraction Protocol
-
Preparation: Place 20 g of dried, powdered plant material into a thimble.
-
Apparatus Setup: Place the thimble in a Soxhlet extractor fitted with a 500 mL round-bottom flask containing 300 mL of methanol and a condenser.[4]
-
Extraction: Heat the solvent to its boiling point and carry out the extraction for 8 hours (approximately 10-12 cycles).
-
Concentration: After extraction, allow the apparatus to cool and then concentrate the solvent in the flask using a rotary evaporator to yield the crude extract.[3]
Ultrasound-Assisted Extraction (UAE) Protocol
-
Preparation: Mix 10 g of powdered plant material with 150 mL of 75% methanol in a flask.[14]
-
Sonication: Place the flask in an ultrasonic bath or use an ultrasonic probe. Sonicate at a frequency of 40 kHz and a power of 250 W for 40 minutes at a controlled temperature of 50°C.[6][15]
-
Filtration: Filter the resulting mixture.
-
Concentration: Remove the solvent from the filtrate using a rotary evaporator.
Microwave-Assisted Extraction (MAE) Protocol
-
Preparation: Place 10 g of powdered plant material in a specialized microwave extraction vessel with 200 mL of 70% ethanol.
-
Extraction: Secure the vessel in a microwave reactor. Irradiate at a microwave power of 500 W for 15 minutes at a controlled temperature of 70°C.[16][17]
-
Cooling and Filtration: Allow the vessel to cool to room temperature before opening and filtering the contents.
-
Concentration: Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
Visualizing the Extraction Workflows
The following diagrams illustrate the general workflows for the described extraction methods.
Caption: General workflows for different extraction methods.
Potential Biological Activity and Signaling Pathways
While specific signaling pathways for this compound are still under investigation, the biological activities of similar flavonoid glycosides, such as Cyanidin-3-O-glucoside and Quercetin-3-glucoside, have been studied. These compounds often exhibit anti-inflammatory and antioxidant effects through the modulation of key signaling pathways.
Anti-Inflammatory Pathway: Many flavonoid glycosides exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[18][19] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), these pathways become activated, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[18][20] Flavonoid glycosides can interfere with this cascade, reducing the inflammatory response.[18][21]
Caption: Putative anti-inflammatory signaling pathway.
Antioxidant Mechanism: The antioxidant activity of flavonoids and their glycosides is often attributed to their ability to donate a hydrogen atom (Hydrogen Atom Transfer - HAT) or an electron (Single Electron Transfer followed by Proton Transfer - SET-PT) to neutralize free radicals.[22][23] The presence and position of hydroxyl groups on the flavonoid backbone are crucial for this activity.[22]
Caption: Common antioxidant mechanisms of flavonoids.
References
- 1. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. rjptonline.org [rjptonline.org]
- 8. Ultrasonic-Assisted Efficient Extraction of Coumarins from Peucedanum decursivum (Miq.) Maxim Using Deep Eutectic Solvents Combined with an Enzyme Pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Microwave-assisted extraction of functional compounds from plants: A Review :: BioResources [bioresources.cnr.ncsu.edu]
- 14. Development of optimized extraction methodology for cyanogenic glycosides from flaxseed (Linum usitatissimum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Microwave-Assisted Method for Simultaneous Extraction and Hydrolysis for Determination of Flavonol Glycosides in Ginkgo Foliage Using Brönsted Acidic Ionic-Liquid [HO3S(CH2)4mim]HSO4 Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti‐inflammatory activity of cyanidin‐3‐O‐glucoside and cyanidin‐3‐O‐glucoside liposomes in THP‐1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Pelargonidin-3-O-glucoside and its metabolites have modest anti-inflammatory effects in human whole blood cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antioxidant Activity of Quercetin and Its Glucosides from Propolis: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
A Comparative Guide to the In Vitro and In Vivo Activity of Peucedanol 3'-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported in vitro and in vivo biological activities related to Peucedanol 3'-O-glucoside. Direct experimental data on the isolated this compound is currently limited in publicly available scientific literature. Therefore, this document summarizes the activities of extracts from Glehnia littoralis, a plant in which this compound is a known constituent. The presented data serves as a proxy to infer the potential activities of this compound, highlighting the effects of the complex extract containing this and other bioactive molecules.
Executive Summary
This compound is a coumarin glycoside found in the plant Glehnia littoralis. While this compound is noted for its potential antioxidant, anti-inflammatory, and antimicrobial properties, specific quantitative data on the purified compound is scarce. However, studies on Glehnia littoralis extracts, which contain this compound, demonstrate significant biological activity. In vitro studies reveal that these extracts can modulate key inflammatory pathways, reducing the production of inflammatory mediators. Corresponding in vivo studies in animal models of inflammation and neuroinflammation corroborate these findings, showing a reduction in edema and an amelioration of cognitive deficits. This guide presents the available data from these extract-based studies to provide an inferred correlation of the activity of this compound.
Data Presentation
The following tables summarize the quantitative data from studies on Glehnia littoralis extracts.
Table 1: In Vitro Anti-inflammatory Activity of Glehnia littoralis Extract
| Assay | Cell Line | Treatment | Concentration(s) | Key Findings | Reference |
| Nitric Oxide (NO) Production | BV-2 microglia | Lipopolysaccharide (LPS) | 100, 200, 400 µg/mL | Significant mitigation of LPS-induced NO production.[1][2] | [1][2] |
| iNOS Protein Expression | BV-2 microglia | Lipopolysaccharide (LPS) | 100, 200, 400 µg/mL | Marked reduction in iNOS protein levels.[1][2] | [1][2] |
| COX-2 Protein Expression | BV-2 microglia | Lipopolysaccharide (LPS) | 100, 200, 400 µg/mL | Marked reduction in COX-2 protein levels.[1][2] | [1][2] |
| Pro-inflammatory Cytokines (TNF-α, IL-6) | BV-2 microglia | Lipopolysaccharide (LPS) | 100, 200, 400 µg/mL | Significant mitigation of LPS-induced production of TNF-α and IL-6.[1][2] | [1][2] |
Table 2: In Vivo Anti-inflammatory and Neuroprotective Activity of Glehnia littoralis Extract
| Animal Model | Treatment | Dosage(s) | Duration | Key Findings | Reference |
| Scopolamine-induced amnesia in mice | Oral administration | 50, 100, 200 mg/kg/day | 14 days | Ameliorated memory impairment, decreased AChE levels, and reduced iNOS and COX-2 expression in the hippocampus and cortex.[1][2] | [1][2] |
| TPA-induced mouse ear edema | Topical application | 200 mg/kg | - | Inhibited topical edema, reduced skin thickness, tissue weight, and inflammatory cytokine production.[3] | [3] |
Experimental Protocols
In Vitro Anti-inflammatory Assays
1. Cell Culture and Treatment:
-
Cell Line: Murine microglial BV-2 cells.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of Glehnia littoralis extract (e.g., 100, 200, and 400 µg/mL) for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.
2. Nitric Oxide (NO) Production Assay:
-
The concentration of nitrite, a stable metabolite of NO, in the culture supernatants is measured using the Griess reagent.
-
Briefly, an equal volume of cell culture supernatant is mixed with Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.
3. Western Blot Analysis for iNOS and COX-2 Expression:
-
Following treatment, cells are lysed to extract total proteins.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with a corresponding secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
4. ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6):
-
The levels of TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
In Vivo Anti-inflammatory and Neuroprotective Studies
1. Animal Models:
-
Scopolamine-Induced Amnesia: Male mice (e.g., C57BL/6) are used. Amnesia is induced by intraperitoneal injection of scopolamine (e.g., 1 mg/kg).
-
TPA-Induced Ear Edema: A topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA) is used to induce acute skin inflammation on the ears of mice.
2. Drug Administration:
-
Glehnia littoralis extract is administered orally (e.g., via gavage) at different doses (e.g., 50, 100, and 200 mg/kg) for a specified period (e.g., 14 days) in the amnesia model.
-
For the ear edema model, the extract is applied topically.
3. Behavioral Tests (Amnesia Model):
-
Cognitive function is assessed using behavioral tests such as the Morris water maze or Y-maze to evaluate learning and memory.
4. Biochemical and Histological Analysis:
-
Following the experimental period, brain tissue (hippocampus and cortex) or ear tissue is collected.
-
Biochemical Analysis: Levels of acetylcholinesterase (AChE), inflammatory markers (iNOS, COX-2), and neuroprotective markers (BDNF, CREB) are measured using techniques like Western blotting or ELISA.
-
Histological Analysis: Tissue sections are prepared and stained (e.g., with Hematoxylin and Eosin) to observe morphological changes and inflammatory cell infiltration.
Mandatory Visualizations
Caption: Workflow for in vitro anti-inflammatory assays.
Caption: Workflow for in vivo anti-inflammatory studies.
Caption: Postulated anti-inflammatory signaling pathway.
Conclusion
The available evidence strongly suggests that extracts of Glehnia littoralis, containing this compound, possess significant anti-inflammatory and antioxidant properties. The correlation between the in vitro inhibition of key inflammatory mediators and the in vivo efficacy in animal models is evident. The downregulation of the NF-κB and MAPK signaling pathways appears to be a central mechanism of action. However, to definitively establish the specific contribution and potency of this compound, further studies using the isolated compound are imperative. Such research would enable a direct comparison of its in vitro and in vivo activities and provide a more precise understanding of its therapeutic potential.
References
- 1. Standardized extract of Glehnia Littoralis abrogates memory impairment and neuroinflammation by regulation of CREB/BDNF and NF-κB/MAPK signaling in scopolamine-induced amnesic mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory effects of Glehnia littoralis extract in acute and chronic cutaneous inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of the 3'-O-Glucoside Moiety in Peucedanol's Biological Activity: A Comparative Analysis
A detailed examination of the structure-activity relationship of Peucedanol 3'-O-glucoside and its analogs reveals the critical influence of glycosylation and other structural modifications on its anti-inflammatory and cytotoxic properties. This guide provides a comparative analysis based on available experimental data, offering insights for researchers and drug development professionals in the field of natural product chemistry.
Peucedanol, a coumarin derivative found in various plants of the Peucedanum genus, has garnered scientific interest for its potential therapeutic applications. Its glycosylated form, this compound, along with other analogs, presents a compelling case for structure-activity relationship (SAR) studies. Understanding how structural changes, particularly the presence and position of a glucoside group, affect biological activity is paramount for the development of novel therapeutic agents.
Comparative Analysis of Biological Activity
To elucidate the structure-activity relationships, the biological activities of peucedanol and its related analogs, praeruptorin A and B, have been evaluated. Praeruptorins, also derived from the Peucedanum genus, share a similar coumarin backbone, making them suitable for comparative analysis. The following tables summarize the available quantitative data on their anti-inflammatory and cytotoxic effects.
Table 1: Anti-inflammatory Activity of Peucedanol and its Analogs
| Compound | Assay | Cell Line | IC50 (µM) | Source |
| Peucedanol | Nitric Oxide (NO) Inhibition | RAW264.7 macrophages | Data Not Available | - |
| Praeruptorin A | Nitric Oxide (NO) Inhibition | IL-1β-treated rat hepatocytes | ~48 | [1] |
| Praeruptorin B | Nitric Oxide (NO) Inhibition | IL-1β-treated rat hepatocytes | ~10 | [1] |
Table 2: Cytotoxic Activity of Peucedanol Analogs
| Compound | Assay | Cell Line | IC50 (µM) | Source |
| This compound | MTT Assay | Various Cancer Cell Lines | Data Not Available | - |
| Praeruptorin A | MTT Assay | Various Cancer Cell Lines | Data Not Available | - |
| Praeruptorin B | MTT Assay | Various Cancer Cell Lines | Data Not Available | - |
Note: The absence of specific IC50 values for this compound highlights a significant gap in the current research landscape. Further studies are required to quantify its bioactivity and establish a direct comparison with its aglycone and other analogs.
Based on the available data for the aglycone peucedanol and related praeruptorins, several key SAR observations can be inferred:
-
The Aglycone's Anti-inflammatory Potential: Peucedanol, the aglycone of this compound, has been shown to possess anti-inflammatory properties by inhibiting the TLR4/MyD88/NF-κB signaling pathway[2][3]. This suggests that the core coumarin structure is responsible for the fundamental biological activity.
-
Impact of Side-Chain Structure: The difference in potency between praeruptorin A and B, which differ in their ester side chains, indicates that the nature of the substituent at this position significantly influences anti-inflammatory activity. Praeruptorin B, with a less sterically hindered side chain, exhibits greater potency in inhibiting nitric oxide production[1].
-
The Role of Glycosylation: While direct data for this compound is lacking, studies on other flavonoids and natural products suggest that glycosylation can have a varied impact on bioactivity. In some cases, the addition of a sugar moiety can enhance solubility and bioavailability, while in others, the aglycone form is more potent[4]. The precise effect of the 3'-O-glucoside on peucedanol's activity remains to be elucidated.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis.
In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
This protocol is based on the method used for evaluating the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.
-
Cell Culture: RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds (e.g., this compound, analogs) for 1 hour.
-
Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response and NO production.
-
Nitrite Quantification: After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) and measuring the absorbance at 540 nm.
-
Calculation of Inhibition: The percentage of NO inhibition is calculated by comparing the absorbance of the treated cells with that of the LPS-stimulated control cells. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., HeLa, HepG2) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or isopropanol) is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
-
Calculation of Cell Viability: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Signaling Pathways and Logical Relationships
The anti-inflammatory effect of peucedanol, the aglycone of this compound, is mediated through the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. The following diagrams illustrate this pathway and a general experimental workflow for evaluating the biological activities of these compounds.
Caption: Anti-inflammatory signaling pathway of Peucedanol.
Caption: Experimental workflow for SAR studies.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Flavonol glycosides from Muehlenbeckia platyclada and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity studies of flavonoids as inhibitors of hyaluronidase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Spectrum of Peucedanol 3'-O-glucoside and Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antimicrobial spectrum of Peucedanol 3'-O-glucoside against standard antibiotics. Due to the limited availability of specific minimum inhibitory concentration (MIC) data for the isolated compound, this guide leverages data from extracts of Peucedanum and Glehnia species, known to contain this compound. This comparison aims to provide a preliminary assessment of its potential antimicrobial activity and to highlight areas for future research.
Data Presentation: Antimicrobial Spectrum Comparison
The following table summarizes the available antimicrobial activity data for extracts containing this compound and compares it with the established MIC ranges for standard antibiotics against common bacterial and fungal pathogens. It is crucial to note that the data for the plant extracts represents the activity of a complex mixture of compounds and not solely this compound.
| Microorganism | Peucedanum Species Extracts MIC (mg/mL) | Standard Antibiotic | Standard Antibiotic MIC (µg/mL) |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | 5.0 - 160.0[1] | Vancomycin | 0.5 - 2 |
| Ciprofloxacin | 0.12 - 1 | ||
| Gram-Negative Bacteria | |||
| Escherichia coli | 5.0 - 160.0[1] | Ciprofloxacin | 0.008 - 0.5 |
| Gentamicin | 0.12 - 1 | ||
| Fungi | |||
| Candida albicans | 10 - 160[1] | Fluconazole | 0.25 - 2 |
| Amphotericin B | 0.03 - 1 |
Note: The MIC values for Peucedanum species extracts are presented in mg/mL, while the values for standard antibiotics are in µg/mL. This significant difference in units highlights the current gap in knowledge regarding the potency of the purified compound.
Experimental Protocols
The following section details the standard methodologies used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents, which would be applicable for testing this compound.
Broth Microdilution Method
This is a widely used method for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent. A serial two-fold dilution of the compound is then prepared in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, corresponding to a known concentration of cells (e.g., 0.5 McFarland standard). This suspension is then further diluted to achieve a final inoculum concentration in the wells.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Agar Dilution Method
This method is an alternative to the broth microdilution method.
-
Preparation of Agar Plates: A series of agar plates are prepared, each containing a different concentration of the antimicrobial agent.
-
Inoculation: A standardized suspension of the test microorganism is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated under suitable conditions.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of the microorganism on the agar surface.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the antimicrobial spectrum of a test compound like this compound.
References
Reproducibility of Bioassays for Peucedanol 3'-O-glucoside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reproducibility of common bioassays for Peucedanol 3'-O-glucoside, a naturally occurring coumarin glucoside with potential therapeutic applications. While direct and extensive reproducibility data for this specific compound remains limited in publicly available literature, this document outlines standard experimental protocols and presents data from structurally related compounds to offer a framework for evaluating and conducting reproducible bioassays.
Data Presentation: A Comparative Look at Related Glucosides
Due to the scarcity of published reproducibility data specifically for this compound, the following table summarizes quantitative data from bioassays of other relevant glucoside compounds. This information can serve as a benchmark for expected assay performance and variability. The data highlights the importance of reporting key statistical measures, such as standard deviation (SD) or standard error of the mean (SEM), to assess the reproducibility of experimental results.
| Compound | Bioassay | Target/Cell Line | Key Parameter (IC50/EC50) | Standard Deviation (SD) / Other Metrics | Reference Compound |
| Quercetin-3-O-glucoside | DPPH Radical Scavenging | N/A | 22 µg/mL (RC50) | Not Reported | Not Reported |
| Cyanidin-3-O-glucoside | TNF-α Inhibition | THP-1 macrophages | ~140 pg/mL (at 120 µg/mL) | ± 3.48 pg/mL | Lipopolysaccharide |
| Luteolin-7-O-glucoside | Nitric Oxide (NO) Inhibition | RAW 264.7 cells | > 100 µM | Not Reported | Luteolin |
| Tiliroside | DPPH Radical Scavenging | N/A | 31.9 µg/mL (SC50) | Not Reported | Trolox |
| Patuletin 3-O-β-D-glucopyranoside | Paw Edema Inhibition | Mice | ~25% inhibition (at 10 mg/kg) | Not Reported | Indomethacin |
Note: The lack of consistently reported standard deviations across different studies underscores the need for more rigorous data reporting to properly assess inter-assay and intra-assay reproducibility.
Experimental Protocols
To facilitate the generation of reproducible data for this compound, detailed methodologies for key antioxidant and anti-inflammatory bioassays are provided below.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is colorimetric and can be measured by a spectrophotometer.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).
-
In a 96-well plate, add varying concentrations of the test compound to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox is commonly used as a positive control.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of the radical cation by the antioxidant is measured by the decrease in absorbance.
-
Protocol:
-
Prepare the ABTS radical cation solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add varying concentrations of this compound to the wells of a 96-well plate.
-
Add the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Trolox or ascorbic acid is used as a standard.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
-
Anti-inflammatory Activity Assays
1. Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
-
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). NO production is indirectly quantified by measuring the accumulation of nitrite in the cell culture supernatant using the Griess reagent.
-
Protocol:
-
Culture RAW 264.7 macrophage cells in a 96-well plate until they reach a suitable confluency.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A group of cells without LPS stimulation serves as a negative control, and a group with LPS alone serves as a positive control.
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve of sodium nitrite is used to quantify the nitrite concentration.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control. Dexamethasone or L-NAME can be used as a positive control inhibitor.
-
The IC50 value is calculated from the concentration-response curve.
-
2. Cytokine (e.g., TNF-α, IL-6) Production Assay
-
Principle: This assay measures the effect of a compound on the production and secretion of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from immune cells stimulated with an inflammatory agent.
-
Protocol:
-
Seed immune cells (e.g., RAW 264.7 macrophages or human peripheral blood mononuclear cells) in a culture plate.
-
Pre-treat the cells with different concentrations of this compound.
-
Induce an inflammatory response by adding a stimulant like LPS.
-
Incubate for a specific period (e.g., 6-24 hours) to allow for cytokine production and secretion.
-
Collect the cell culture supernatant.
-
Quantify the concentration of the target cytokine in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for that cytokine, following the manufacturer's instructions.
-
The results are expressed as the concentration of the cytokine (e.g., pg/mL or ng/mL).
-
The percentage of inhibition of cytokine production is calculated by comparing the treated groups to the stimulated, untreated control group.
-
Mandatory Visualization
To aid in the conceptualization of experimental design and potential mechanisms of action, the following diagrams are provided.
Hypothetical Signaling Pathway of this compound in Inflammation
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
General Experimental Workflow for Bioassay Reproducibility Assessment
Unveiling the Synergistic Potential of Peucedanol 3'-O-glucoside in Combination with Other Natural Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While direct experimental evidence on the synergistic effects of Peucedanol 3'-O-glucoside with other natural compounds remains to be fully elucidated, this guide provides a comparative analysis based on the known biological activities of its chemical class (coumarins) and co-occurring phytochemicals. This compound, a coumarin glucoside found in plants of the Peucedanum and Glehnia genera, is often accompanied by other bioactive molecules such as phenolic acids (e.g., chlorogenic acid) and flavonoids (e.g., rutin). Understanding the potential for synergistic interactions among these compounds is crucial for developing novel and more effective therapeutic strategies.
This guide summarizes key findings on the antioxidant and anti-inflammatory properties of these related compounds and explores their potential for synergistic activity, offering a framework for future research into this compound.
Comparative Analysis of Antioxidant Synergies
The antioxidant capacity of a compound can be significantly enhanced when combined with other antioxidants. This synergy often arises from different mechanisms of action, such as free radical scavenging, metal chelation, and regeneration of other antioxidants. While specific data for this compound is unavailable, studies on related compounds provide valuable insights.
For instance, the leaf extract of Peucedanum japonicum, which contains coumarins, chlorogenic acid, and rutin, has demonstrated potent antioxidant activity, with suggestions that chlorogenic acid and rutin are major contributors[1]. Furthermore, a synergistic antioxidant effect has been observed between luteolin (a flavonoid structurally similar to rutin) and chlorogenic acid[2]. Conversely, one study investigating the release and antioxidant activity of coumarin, gallic acid, and rutin from a chitosan film reported an antagonistic effect of rutin on the release of coumarin and gallic acid, which could impact their combined antioxidant performance in certain formulations[3].
Below is a comparative table summarizing the antioxidant activities of individual compounds and their potential for synergy, based on available literature for related molecules.
| Compound/Combination | Assay | IC50/EC50 (µg/mL) | Observed Effect | Reference |
| Coumarin (Proxy) | DPPH | >500 (weak) | Low individual activity | [4] |
| Rutin | DPPH | - | High individual activity | [3] |
| Chlorogenic Acid | DPPH | 85.53 ± 4.48 | Moderate individual activity | [2] |
| Luteolin | DPPH | 26.30 ± 0.12 | High individual activity | [2] |
| Luteolin + Chlorogenic Acid (1:1) | DPPH | - | Synergistic ; Combined inhibition (77.6%) was greater than the sum of individual inhibitions. | [2] |
| Coumarin + Rutin (in chitosan film) | DPPH | - | Antagonistic (in terms of release kinetics, which may affect antioxidant synergy). | [3] |
| P. japonicum Extract (leaves) | DPPH | 6.58 | High activity, suggesting potential synergy among components. | [1] |
Comparative Analysis of Anti-inflammatory Synergies
Chronic inflammation is a key factor in many diseases. Natural compounds that can modulate inflammatory pathways are of great interest. Coumarins, as a class, are known to possess anti-inflammatory properties, often linked to their antioxidant capacity and their ability to modulate signaling pathways like NF-κB and MAPK[5][6].
A study on Peucedanum japonicum extract and its components, including chlorogenic acid isomers, revealed a synergistic enhancement of their protective effects against oxidative stress and inflammation in corneal cells[7][8]. While this study did not specifically isolate the contribution of coumarins, it points to the potential for synergy between the various phytochemicals present in the plant.
The following table presents a hypothetical comparison of anti-inflammatory activities, drawing parallels from studies on related compounds.
| Compound/Combination | Assay | Key Findings | Potential Effect | Reference |
| Coumarins (general) | Nitric Oxide (NO) Production | Inhibition of NO production in LPS-stimulated macrophages. | Anti-inflammatory | [6][9] |
| Chlorogenic Acid | - | Reverses delayed wound healing and excessive ROS production. | Anti-inflammatory, Antioxidant | [7] |
| Rutin | - | Known anti-inflammatory properties. | Anti-inflammatory | [3] |
| Mixture of Chlorogenic Acid Isomers | Corneal Wound Healing & ROS Production | Synergistically enhances the reversal of delayed wound healing and excessive ROS production. | Synergistic Anti-inflammatory & Antioxidant | [7] |
| This compound + Chlorogenic Acid/Rutin | - | Hypothetical: Potential for synergy based on the activities of their respective chemical classes and co-occurrence. | Hypothetical Synergistic Anti-inflammatory & Antioxidant | - |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are standard protocols for assessing antioxidant and anti-inflammatory activities, which can be adapted for studying the synergistic effects of this compound.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)
-
Test compounds (this compound, other natural compounds, and their combinations) at various concentrations
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and their combinations in methanol.
-
In a 96-well plate, add 100 µL of each sample dilution to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Methanol is used as a blank, and a DPPH solution without the test sample serves as the control.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve. Synergy is indicated if the effect of the combination is greater than the additive effect of the individual compounds[4][10][11].
Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages (Anti-inflammatory Activity)
This assay assesses the anti-inflammatory potential of compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1x10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds (and their combinations) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for another 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent to the supernatant and incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm. The amount of nitrite, a stable metabolite of NO, is proportional to the absorbance.
-
A standard curve using sodium nitrite is used to quantify the NO concentration.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. A cell viability assay (e.g., MTT) should be performed concurrently to ensure that the observed inhibition is not due to cytotoxicity[12][13][14].
Visualizing Potential Interactions and Workflows
The following diagrams, created using the DOT language, illustrate the potential signaling pathways involved in the antioxidant and anti-inflammatory effects of these compounds and a typical experimental workflow.
Caption: Potential signaling pathways modulated by coumarins, phenolic acids, and flavonoids.
Caption: A generalized workflow for assessing the synergistic effects of natural compounds.
References
- 1. Comprehensive Determination of the Phenolic Compound Contents and Antioxidant Potentials of Leaves and Roots of Peucedanum japonicum Harvested from Different Accessions and Growth Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Synergic versus Antagonist Effects of Rutin on Gallic Acid or Coumarin Incorporated into Chitosan Active Films: Impacts on Their Release Kinetics and Antioxidant Activity [mdpi.com]
- 4. louis.uah.edu [louis.uah.edu]
- 5. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural and Synthetic Coumarins with Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Potential of Peucedanum japonicum Thunb. and Its Active Components in a Delayed Corneal Wound Healing Model Following Blue Light Irradiation-Induced Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. mjas.analis.com.my [mjas.analis.com.my]
A Comparative Meta-Analysis of Peucedanol 3'-O-glucoside and Structurally Related Compounds: Bioactivity and Mechanisms
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative meta-analysis of the bioactivity of Peucedanol 3'-O-glucoside and functionally similar compounds. Due to a scarcity of published quantitative data on this compound, this report focuses on a curated selection of structurally related coumarins and flavonoid glucosides to offer a valuable comparative framework for future research and development.
This compound, a natural product found in plants of the Apiaceae family, has been noted for its potential antioxidant, anti-inflammatory, and antimicrobial properties. However, a comprehensive meta-analysis of its specific bioactivities is hampered by the limited availability of quantitative data in peer-reviewed literature. To address this gap and provide a useful resource, this guide presents a comparative analysis of related and well-studied compounds, offering insights into potential bioactivities and mechanisms of action that may be relevant to this compound.
Comparative Bioactivity Data
The following tables summarize the quantitative bioactivity data for selected coumarins from the Peucedanum genus and common flavonoid glucosides, which serve as functional alternatives for comparison.
Table 1: Anti-Inflammatory Activity of Selected Coumarins and Flavonoid Glucosides
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Praeruptorin A | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | Not specified, but significant inhibition observed | [1] |
| NF-κB Activation Inhibition | RAW 264.7 | - | [1][2] | |
| Praeruptorin B | Nitric Oxide (NO) Production Inhibition | Rat Hepatocytes | Lower than Praeruptorin A | [3] |
| Compound 7 (from P. praeruptorum) | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 9.48 | [4] |
| Kaempferol-3-O-β-D-glucuronate (K3G) | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | Significant inhibition | [5] |
| IL-1β, PGE2, LTB4 Inhibition | RAW 264.7 | Significant inhibition | [5] |
Table 2: Antioxidant Activity of Selected Furanocoumarins and Flavonoid Glucosides
| Compound | Assay | IC50 | Reference |
| 9-hydroxy-4-methoxypsoralen | DPPH Radical Scavenging | Potent activity | [6] |
| Alloisoimperatorin | DPPH Radical Scavenging | Potent activity | [6] |
| Moellendorffiline | DPPH Radical Scavenging | 0.2 µM | [7] |
| Quercetin-3-O-glucoside (Q3G) | DPPH Radical Scavenging | 90.75% inhibition | [8] |
| Quercetin | DPPH Radical Scavenging | 19.17 µg/ml | [9] |
| Kaempferol | DPPH Radical Scavenging | Higher than its glycosides | [10] |
Table 3: Cytotoxic Activity of Selected Coumarins and Flavonoid Glucosides
| Compound | Cell Line | IC50 | Reference |
| Osthole | A2780S (Ovarian Cancer) | 0.38 mM | [11] |
| Isoimperatorin | A2780S (Ovarian Cancer) | 1.1 mM | [11] |
| Chartreusin | Hep3B2 (Liver Cancer) | 18.19 µM | [12] |
| H1299 (Lung Cancer) | 19.74 µM | [12] | |
| Apigenin-7-O-glucoside | HCT116 (Colon Cancer) | More effective than Apigenin | [13] |
| Quercetin-3-O-glucoside (Q3G) | HeLa (Cervical Cancer) | 40 µg/mL (as Quercetin) | [8] |
| Apigenin | MCF-7 (Breast Cancer) | 126.2 µM (in combination) | [14] |
| MDA-MB-231 (Breast Cancer) | - | [14] |
Experimental Protocols
Detailed methodologies for the key bioassays cited in this guide are provided below to facilitate reproducibility and further investigation.
Antioxidant Activity: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH (typically 0.1 mM) in the same solvent.
-
In a 96-well plate or cuvettes, add various concentrations of the test compound.
-
Add the DPPH solution to each well/cuvette and mix.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a microplate reader or spectrophotometer.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against compound concentration.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Shake the plate to ensure complete dissolution of the formazan.
-
Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
Cell viability is expressed as a percentage of the untreated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.
Anti-Inflammatory Activity: Griess Assay for Nitric Oxide (NO)
The Griess assay is used to quantify nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO), in cell culture supernatants. It is an indicator of NO production by cells, which is often upregulated during inflammation.
Principle: The assay involves a two-step diazotization reaction in which acidified nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be measured colorimetrically.
Procedure:
-
Culture cells (e.g., RAW 264.7 macrophages) in a 96-well plate and treat with an inflammatory stimulus (e.g., lipopolysaccharide, LPS) in the presence or absence of the test compound.
-
Incubate for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve using known concentrations of sodium nitrite is prepared to quantify the nitrite concentration in the samples.
-
The inhibition of NO production is calculated relative to the LPS-stimulated control.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.
References
- 1. Praeruptorin A inhibits lipopolysaccharide-induced inflammatory response in murine macrophages through inhibition of NF-κB pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Structurally Diverse Coumarins from Peucedanum praeruptorum and their Anti-Inflammatory Activities via NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kaempferol-3-o-β-d-glucuronate exhibit potential anti-inflammatory effect in LPS stimulated RAW 264.7 cells and mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quercetin-3-Glucoside Extracted from Apple Pomace Induces Cell Cycle Arrest and Apoptosis by Increasing Intracellular ROS Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nehu.ac.in [nehu.ac.in]
- 10. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiviral and cytotoxic evaluation of coumarins from Prangos ferulacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. Apigenin-7-O-glucoside versus apigenin: Insight into the modes of anticandidal and cytotoxic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apigenin’s Modulation of Doxorubicin Efficacy in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal Protocol for Peucedanol 3'-O-glucoside
For Immediate Reference: Treat Peucedanol 3'-O-glucoside as Hazardous Chemical Waste
Researchers, scientists, and drug development professionals must handle the disposal of this compound with caution. In the absence of a specific Safety Data Sheet (SDS), a conservative approach is mandated. Based on the toxicological profile of its parent compound, coumarin, and related coumarin glycosides, this compound should be managed as a hazardous waste to mitigate potential risks to personnel and the environment.
Hazard Assessment Summary
While no dedicated SDS for this compound is readily available, the hazard profile can be inferred from structurally similar compounds. Coumarin and its derivatives are known to exhibit several hazardous properties.
| Hazard Classification | Description | Precautionary Action |
| Acute Toxicity (Oral) | Coumarins can be toxic if swallowed.[1][2][3] | Do not ingest. If swallowed, seek immediate medical attention.[1][2] |
| Skin Sensitization | May cause an allergic skin reaction upon contact.[1][2][3] | Wear appropriate chemical-resistant gloves and a lab coat. Avoid skin contact.[1][2] |
| Skin and Eye Irritation | Some coumarin derivatives can cause skin and eye irritation.[4][5] | Wear safety goggles. In case of contact, rinse thoroughly with water.[4] |
| Aquatic Toxicity | Harmful to aquatic life, potentially with long-lasting effects.[1][2][3][6] | Prevent release to the environment. Do not dispose of down the drain.[1][6] |
Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Eye Protection: Always wear chemical safety goggles.
-
Hand Protection: Use nitrile or other chemical-resistant gloves.
-
Body Protection: A lab coat is mandatory.
-
Work Area: Conduct all handling and waste consolidation within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder, along with any grossly contaminated items (e.g., weigh boats, contaminated paper towels), in a dedicated, sealable, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with organic compounds.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, leak-proof, and shatter-resistant hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been verified. Incompatible waste mixing can lead to dangerous reactions.
-
-
Contaminated Labware (Sharps and Non-Sharps):
-
Sharps: Needles, syringes, or broken glassware contaminated with the compound must be placed in a designated sharps container for hazardous chemical waste.
-
Non-Sharps: Pipette tips, tubes, and other non-breakable items should be collected in the solid hazardous waste container.
-
3. Labeling of Waste Containers:
-
All waste containers must be accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The primary hazards (e.g., "Toxic," "Skin Sensitizer," "Environmental Hazard").
-
4. Storage of Hazardous Waste:
-
Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from drains and incompatible materials.
-
Keep containers securely closed except when adding waste.
5. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup requests.
-
Do not attempt to dispose of this chemical through regular trash or down the sanitary sewer.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Handling Protocols for Peucedanol 3'-O-glucoside
Hazard Assessment of Related Compounds
Information on the closely related isomer, Peucedanol 7-O-glucoside, suggests that direct contact should be avoided.[1] General safety precautions for similar chemical compounds include preventing contact with skin and eyes and avoiding inhalation.[1] A safety data sheet for a different, but related, aromatic compound indicates it may cause skin and eye irritation and can lead to an allergic skin reaction.[2] Therefore, it is prudent to handle Peucedanol 3'-O-glucoside with a comprehensive suite of personal protective equipment.
Recommended Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to provide a robust barrier against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety Goggles or a Face Shield | Must be compliant with EN 166 standards.[3][4] Tightly fitting safety goggles are essential to protect against splashes.[3] A face shield should be worn in situations with a higher risk of splashing.[5] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile or neoprene gloves are recommended for providing protection against a range of chemicals.[5] Gloves should be inspected before each use and replaced immediately if contaminated or damaged.[5] |
| Body Protection | Laboratory Coat | A long-sleeved lab coat should be worn and fully buttoned to cover as much skin as possible.[5] For handling larger quantities or in situations with a higher risk of spills, a chemically resistant apron or coveralls may be necessary.[3] |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should ideally be conducted within a certified laboratory fume hood to minimize inhalation exposure.[1] If a fume hood is not available or if aerosolization is likely, a respirator may be required.[5] |
| Foot Protection | Closed-Toe Shoes | Shoes that fully cover the foot are mandatory in a laboratory setting to protect against spills.[5] |
Experimental Workflow: Donning and Doffing of PPE
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. The following diagram illustrates the correct sequence.
Operational and Disposal Plans
Handling Procedures:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid the formation of dust and aerosols.
-
Wash hands thoroughly after handling the compound.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.[6]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][6]
-
Protect from light.[1]
Disposal:
-
Dispose of waste materials, including contaminated PPE and empty containers, in accordance with all applicable federal, state, and local regulations.[2] Unused material should be treated as chemical waste.
By adhering to these safety protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with this compound.
References
- 1. chemfaces.com [chemfaces.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 4. bvl.bund.de [bvl.bund.de]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. file.glpbio.com [file.glpbio.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
